molecular formula C21H26O5 B8084454 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Cat. No.: B8084454
M. Wt: 358.4 g/mol
InChI Key: FMFLPOLVWWPIPP-NHCUHLMSSA-N
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Description

[(3R,5R)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl] acetate is a natural product found in Curcuma kwangsiensis with data available.

Properties

IUPAC Name

[(3R,5R)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-15(22)26-21(13-7-17-4-10-19(24)11-5-17)14-20(25)12-6-16-2-8-18(23)9-3-16/h2-5,8-11,20-21,23-25H,6-7,12-14H2,1H3/t20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFLPOLVWWPIPP-NHCUHLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCC1=CC=C(C=C1)O)CC(CCC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](CCC1=CC=C(C=C1)O)C[C@@H](CCC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Diarylheptanoids from Zingiber officinale

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating diarylheptanoids from the rhizomes of Zingiber officinale, commonly known as ginger. Diarylheptanoids, a major class of biologically active compounds in ginger alongside gingerols, have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of experimental workflows and associated signaling pathways to facilitate research and development in this area.

Overview of Diarylheptanoids from Zingiber officinale

Diarylheptanoids are a class of plant secondary metabolites characterized by a C6-C7-C6 carbon skeleton. In Zingiber officinale, a variety of these compounds have been identified, including both linear and cyclic structures.[1][3][4] Research has shown that these compounds possess significant therapeutic potential. For instance, certain diarylheptanoids isolated from ginger have been shown to exhibit remarkable inhibitory effects against various tumor cell lines.[1][5][6] A network pharmacology approach has suggested that the anti-tumor activity of these compounds is associated with the DNA damage signaling pathway.[1][3][6]

Experimental Protocols for Isolation

The isolation of diarylheptanoids from ginger rhizomes typically involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are based on established methodologies reported in peer-reviewed literature.

This protocol is adapted from a study that successfully isolated a range of diarylheptanoids, including previously undescribed analogues, from a large batch of dried ginger rhizomes.[1]

2.1.1. Extraction

  • Material Preparation: Begin with 30 kg of dried and powdered rhizomes of Zingiber officinale.

  • Solvent Extraction: The dried powder is extracted with 210 L of 70% ethanol (B145695) under reflux conditions at 60°C. This process is repeated twice, with each extraction lasting for 2 hours.[1]

  • Concentration: The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract (approximately 5.5 kg).[1]

2.1.2. Liquid-Liquid Partitioning

  • Suspension: The crude ethanol extract is suspended in 16.5 L of 95% ethanol.

  • Fractionation: The suspension is successively partitioned with petroleum ether and then ethyl acetate (B1210297). The ethyl acetate fraction, which is enriched with diarylheptanoids, is collected and concentrated.[1]

2.1.3. Column Chromatography

  • Silica (B1680970) Gel Column Chromatography:

    • The ethyl acetate portion (920 g) is subjected to silica gel column chromatography (200–300 mesh).

    • A gradient elution is performed using a solvent system of cyclohexane–ethyl acetate with increasing polarity (from 97:3 to 0:1 v/v).[1]

    • This step yields multiple fractions, which are then further purified.

  • ODS (Octadecylsilane) Column Chromatography:

    • Selected fractions from the silica gel chromatography are further separated using ODS column chromatography.

    • Elution is typically performed with a methanol (B129727)–water gradient, for example, from 5:5 to 10:0.[1]

2.1.4. Preparative and Semi-Preparative HPLC

  • Final Purification: Fractions obtained from the ODS column are subjected to final purification using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Conditions: A variety of solvent systems can be used, such as methanol-water or acetonitrile-water, depending on the specific compounds being targeted. For example, specific compounds were isolated using 45% methanol, 53% methanol, or 58% acetonitrile.[1][2]

This protocol offers an alternative approach, utilizing "spent" ginger, the material remaining after supercritical fluid extraction of oleoresin.[7]

2.2.1. Extraction

  • Material: Start with spent ginger powder.

  • Solvent Extraction: Extract the powder with 50% aqueous methanol for 4 hours at 70°C.[7]

  • Concentration: The extract is then concentrated.

2.2.2. Partitioning and Column Chromatography

  • Butanol Partitioning: The concentrated methanolic extract is partitioned with butanol.[7]

  • Column Chromatography: The butanolic extract is fractionated using repeated column chromatography with silica gel and Diaion HP-20 as stationary phases, and solvents of varying polarity as the mobile phase.[7]

2.2.3. Preparative HPLC

  • Further purification of the fractions is achieved through preparative HPLC to isolate pure diarylheptanoids.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from the described isolation protocols.

Table 1: Extraction and Partitioning Parameters

ParameterValueSource
Starting Material (Protocol 1)30 kg dried Z. officinale rhizomes[1]
Extraction Solvent (Protocol 1)70% Ethanol[1]
Solvent to Solid Ratio (Protocol 1)7 L/kg (repeated twice)[1]
Extraction Temperature (Protocol 1)60°C[1]
Crude Ethanol Extract Yield5.5 kg[1]
Ethyl Acetate Fraction Yield920 g[1]
Starting Material (Protocol 2)Spent Ginger Powder[7]
Extraction Solvent (Protocol 2)50% Methanol[7]
Extraction Temperature (Protocol 2)70°C[7]

Table 2: Chromatographic Purification Details for Selected Diarylheptanoids (Protocol 1)

CompoundInitial FractionColumn TypeHPLC SystemMobile PhaseYieldSource
Compound 1Fr. O7ASilica Gel, ODSSemi-preparative HPLC45% Methanol1.4 mg[1][2]
Compound 2Fr. O7ASilica Gel, ODSSemi-preparative HPLC45% Methanol1.0 mg[1][2]
Compound 4Fr. O9Silica Gel, ODSPreparative HPLC53% Methanol14.1 mg[1][2]
Compound 5Fr. Q7ISilica Gel, ODSSemi-preparative HPLC50-60% Methanol1.3 mg[1][2]
Compound 6Fr. Q7MSilica Gel, ODSSemi-preparative HPLC50-70% Methanol3.0 mg[1][2]
Compound 7Fr. Q10Silica Gel, ODSSemi-preparative HPLC58% Acetonitrile2.9 mg[1][2]

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of diarylheptanoids and a proposed signaling pathway for their anti-tumor activity.

G start Dried Zingiber officinale Rhizomes (30 kg) extraction Reflux Extraction (70% Ethanol, 60°C, 2x2h) start->extraction concentration1 Concentration under Reduced Pressure extraction->concentration1 crude_extract Crude Ethanol Extract (5.5 kg) concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction (920 g) partitioning->ea_fraction silica_gel Silica Gel Column Chromatography (Cyclohexane-EtOAc Gradient) ea_fraction->silica_gel fractions Multiple Fractions (Fr. A - V) silica_gel->fractions ods ODS Column Chromatography (Methanol-H2O Gradient) fractions->ods hplc_fractions Purified Fractions ods->hplc_fractions hplc Preparative/Semi-preparative HPLC hplc_fractions->hplc end Isolated Diarylheptanoids hplc->end

Caption: Experimental workflow for diarylheptanoid isolation.

G diarylheptanoids Diarylheptanoids (e.g., Compounds 6, 16-19) atr ATR diarylheptanoids->atr down-regulates expression chk1 CHK1 diarylheptanoids->chk1 down-regulates expression atr->chk1 dna_damage DNA Damage Signaling Pathway chk1->dna_damage activation apoptosis Tumor Cell Apoptosis dna_damage->apoptosis

Caption: Proposed signaling pathway for anti-tumor activity.

Conclusion

The isolation of diarylheptanoids from Zingiber officinale is a systematic process that relies on established phytochemical techniques. The protocols detailed in this guide provide a solid foundation for researchers to extract, separate, and purify these promising bioactive molecules. The quantitative data and workflows presented herein are intended to streamline experimental design and execution. Further research into the specific mechanisms of action of these compounds, such as their role in the DNA damage signaling pathway, will be crucial for their development as potential therapeutic agents.

References

Unveiling the Natural Origins of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the natural sources, isolation, and biological context of the diarylheptanoid, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297). While direct, peer-reviewed evidence for the isolation of this specific compound is not extensively documented, commercial sources indicate its presence in the rhizomes of Zingiber officinale (ginger).[1][2] This guide synthesizes information from analogous, structurally related diarylheptanoids found in the Zingiberaceae family to provide researchers with a robust framework for future investigation. Detailed experimental protocols for extraction and purification are presented, alongside a summary of quantitative data for related compounds to offer a comparative context. Furthermore, this document explores the known signaling pathways associated with diarylheptanoids, offering insights into their potential therapeutic mechanisms.

Introduction to 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

This compound is a member of the diarylheptanoid class of natural products. These compounds are characterized by a seven-carbon chain linking two phenyl groups. The structure of the target molecule suggests it is an acetylated derivative of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, a known diarylheptanoid.[3] Diarylheptanoids are significant secondary metabolites found predominantly in the plant family Zingiberaceae, which includes ginger (Zingiber officinale), turmeric (Curcuma longa), and galangal (Alpinia officinarum).[4] These compounds have garnered considerable interest from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[4]

Natural Sources and Quantitative Analysis

The primary reported natural source of this compound is the rhizomes of Zingiber officinale.[1][2] Research has shown that ginger rhizomes contain a rich diversity of diarylheptanoids, with a significant portion being acetylated, which supports the potential presence of the titular compound.

While specific quantitative data for this compound is not available in peer-reviewed literature, the table below summarizes the isolation of several other diarylheptanoids from Zingiber officinale to provide a comparative reference for researchers.

Compound NamePlant SourcePart UsedYield/ConcentrationReference
Diarylheptanoid 1Zingiber officinaleRhizomesNot Specified[4]
Diarylheptanoid 2Zingiber officinaleRhizomesNot Specified[4]
Diarylheptanoid 3Zingiber officinaleRhizomesNot Specified[4]
Diarylheptanoid 4Zingiber officinaleRhizomesNot Specified[4]
Diarylheptanoid 5Zingiber officinaleRhizomesNot Specified[4]
Diarylheptanoid 6Zingiber officinaleRhizomesNot Specified[4]
Diarylheptanoid 7Zingiber officinaleRhizomesNot Specified[4]
Diarylheptanoid 8Zingiber officinaleRhizomesNot Specified[4]
15 Known DiarylheptanoidsZingiber officinaleRhizomesNot Specified[4]
26 Diarylheptanoids (18 acetylated)Zingiber officinaleFresh RhizomesNot Specified[5]

Experimental Protocols: Isolation and Characterization

The following is a generalized, yet detailed, protocol for the isolation and characterization of diarylheptanoids from Zingiber officinale rhizomes, synthesized from established methodologies.[4][6][7] This protocol can be adapted for the targeted isolation of this compound.

Extraction
  • Preparation of Plant Material: Obtain fresh or dried rhizomes of Zingiber officinale. Clean the rhizomes to remove any soil and slice them into small pieces to increase the surface area for extraction. For dried rhizomes, grinding into a fine powder is recommended.

  • Solvent Extraction: Macerate the prepared rhizome material in 70-95% ethanol (B145695) at a 1:7 solid-to-solvent ratio (w/v).[4] The extraction should be performed under reflux at 60°C for 2 hours and repeated twice to ensure exhaustive extraction.[4]

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

Fractionation
  • Solvent Partitioning: Suspend the crude ethanol extract in 95% ethanol and partition it successively with petroleum ether and ethyl acetate.[4] The diarylheptanoids will predominantly be in the ethyl acetate fraction.

  • Concentration of Ethyl Acetate Fraction: Evaporate the ethyl acetate under reduced pressure to obtain the crude diarylheptanoid-rich fraction.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: Subject the crude ethyl acetate fraction to silica gel column chromatography (200-300 mesh).[4] Elute the column with a gradient of cyclohexane-ethyl acetate (e.g., starting from 97:3 and gradually increasing the polarity to 100% ethyl acetate) to separate the compounds based on polarity.[4]

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions obtained from column chromatography using preparative HPLC with a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water. Monitor the elution at a suitable UV wavelength (e.g., 280 nm).

  • Final Purification: If necessary, repeat the preparative HPLC step with different solvent systems or use other chromatographic techniques like Sephadex LH-20 column chromatography to achieve high purity of the target compound.

Structural Elucidation

The structure of the isolated compound should be determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

experimental_workflow start Zingiber officinale Rhizomes extraction Ethanol Extraction (Reflux) start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Solvent Partitioning (Petroleum Ether & Ethyl Acetate) concentration1->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 column_chrom Silica Gel Column Chromatography concentration2->column_chrom prep_hplc Preparative HPLC (C18 Column) column_chrom->prep_hplc structural_elucidation Structural Elucidation (NMR, MS) prep_hplc->structural_elucidation

Caption: Generalized workflow for the isolation of diarylheptanoids.

Associated Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, research on other diarylheptanoids from Zingiberaceae plants provides valuable insights into their potential mechanisms of action. Many diarylheptanoids exhibit anti-inflammatory and anti-tumor activities by modulating key signaling pathways.

One of the most studied pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which is a central mediator of inflammatory responses. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some diarylheptanoids have been shown to inhibit this pathway.

Another relevant pathway is the DNA damage response (DDR) pathway . Some diarylheptanoids have demonstrated anti-tumor effects by inducing DNA damage in cancer cells, which can activate checkpoint kinases like CHK1 and ATR, ultimately leading to cell cycle arrest and apoptosis.[4][8]

signaling_pathway cluster_nfkb NF-κB Signaling Pathway cluster_ddr DNA Damage Response Pathway cytokine Pro-inflammatory Stimuli ikb_deg IκB Degradation cytokine->ikb_deg nfkb_trans NF-κB Nuclear Translocation ikb_deg->nfkb_trans gene_exp Pro-inflammatory Gene Expression nfkb_trans->gene_exp diarylheptanoid1 Diarylheptanoids diarylheptanoid1->ikb_deg Inhibition diarylheptanoid2 Diarylheptanoids dna_damage DNA Damage diarylheptanoid2->dna_damage atr_chk1 ATR/CHK1 Activation dna_damage->atr_chk1 apoptosis Apoptosis atr_chk1->apoptosis

Caption: Potential signaling pathways modulated by diarylheptanoids.

Conclusion

This compound is a diarylheptanoid with a reported natural origin in Zingiber officinale. While a dedicated body of research on this specific compound is yet to be established, the extensive literature on analogous compounds from the Zingiberaceae family provides a strong foundation for its study. The experimental protocols and contextual data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to pursue the isolation, characterization, and biological evaluation of this and other related diarylheptanoids. Further investigation into the precise quantitative distribution and specific biological activities of this compound is warranted to fully understand its therapeutic potential.

References

The Biological Activity of Acetylated Diarylheptanoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diarylheptanoids, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) skeleton, have garnered significant scientific interest due to their diverse and potent biological activities. Found in various plant families such as Betulaceae and Zingiberaceae, these compounds exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic properties. Acetylation, a common chemical modification of natural products, can profoundly alter the physicochemical properties and biological efficacy of diarylheptanoids. This technical guide provides an in-depth review of the biological activities of acetylated diarylheptanoids, summarizing quantitative data, detailing experimental protocols for activity assessment, and illustrating the key signaling pathways involved. The structure-activity relationships are explored, revealing that while acetylation of phenolic hydroxyl groups can sometimes diminish antioxidant and anti-inflammatory effects, it can also enhance cytotoxic activity against cancer cell lines, making these derivatives promising candidates for further drug development.

Introduction to Diarylheptanoids

Diarylheptanoids are a class of natural products featuring two aromatic rings linked by a seven-carbon chain.[1][2] They can be categorized as linear (acyclic) or cyclic, with the latter group including meta-meta bridged biphenyls and meta-para bridged diphenyl ethers.[2] These compounds are widely distributed in nature, with curcumin (B1669340) being the most well-known example.[3] The structural diversity of diarylheptanoids arises from varying functional groups on the aryl rings and the aliphatic chain, such as hydroxyls, methoxy (B1213986) groups, and carbonyls.[1][4]

Acetylation refers to the introduction of an acetyl functional group (-COCH₃) into a compound, typically by replacing an active hydrogen atom in a hydroxyl group. This modification alters polarity, lipophilicity, and steric hindrance, which can significantly impact a molecule's biological activity, bioavailability, and metabolic stability. In the context of diarylheptanoids, acetylation of the phenolic hydroxyl groups is a key area of investigation. Studies have shown that this modification can lead to divergent outcomes; for instance, while it may decrease antioxidant capacity, it has also been found to enhance cytotoxicity in certain cancer cell lines.[1][5] This guide focuses specifically on the biological profile of these acetylated derivatives.

Biological Activities and Quantitative Data

The biological effects of acetylated diarylheptanoids are multifaceted. The following sections summarize the key activities and present quantitative data for direct comparison.

Cytotoxic and Antiproliferative Activity

Acetylation has been shown to significantly enhance the cytotoxic properties of some diarylheptanoids. Derivatives of curcumin, a prominent diarylheptanoid, have demonstrated increased potency against various human cancer cell lines compared to the parent compound.[5]

CompoundCell LineActivity MetricValue (µM)Reference
Diacetyldemethoxycurcumin (AC2)MCF-7 (Breast)IC506.7[5]
Triacetyldemethylcurcumin (AC5)MCF-7 (Breast)IC503.6[5]
Diacetyldemethoxycurcumin (AC2)DU-145 (Prostate)IC5020.4[5]
Triacetyldemethylcurcumin (AC5)DU-145 (Prostate)IC5016.3[5]
Diacetyldemethoxycurcumin (AC2)NCI-H460 (Lung)IC5018.3[5]
Triacetyldemethylcurcumin (AC5)NCI-H460 (Lung)IC5010.7[5]
Curcumin (Reference)MCF-7 (Breast)IC50>50[5]
Curcumin (Reference)DU-145 (Prostate)IC50>50[5]
Curcumin (Reference)NCI-H460 (Lung)IC50>50[5]

Table 1: Cytotoxic activity of acetylated curcumin derivatives.

Anti-inflammatory Activity

The anti-inflammatory effects of diarylheptanoids are well-documented, often linked to the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandins.[3][6] However, acetylation of the phenolic hydroxyl groups, which are crucial for radical scavenging, can lead to a decrease in this activity. For instance, blocking these groups with an acetyl moiety has been shown to reduce antioxidant potential, which is often mechanistically linked to anti-inflammatory action.[1]

CompoundAssayMetricValueReference
Diarylheptanoid from P. racemigerumPGE2 Inhibition (3T3 fibroblasts)IC505.1 mM[7]
Acetylsalicylic Acid (Reference)PGE2 Inhibition (3T3 fibroblasts)IC502.6 mM[7]
1E,3E,1,7-diphenylheptadien-5-oneEPP-induced ear edema (mouse)ID5067 µ g/ear [8]
Oxyphenbutazone (Reference)EPP-induced ear edema (mouse)ID5046 µ g/ear [8]

Table 2: Anti-inflammatory activity of select diarylheptanoids.

Antioxidant Activity

The antioxidant capacity of diarylheptanoids is largely attributed to their phenolic hydroxyl groups, particularly those in a catechol (3,4-dihydroxyphenyl) arrangement, which are efficient hydrogen donors for radical scavenging.[9] Consequently, acetylation of these groups typically leads to a significant reduction or complete loss of antioxidant activity. One study explicitly noted that a peracetate of a diarylheptanoid, where the catechol structure was blocked, exhibited no antioxidative activity.[9]

CompoundAssayMetricValue (µM)Reference
Garugamblin-3LDL Oxidation (TBARS Assay)IC502.9[10]
Acerogenin LLDL Oxidation (TBARS Assay)IC501.7[10]
CurcuminDPPH Radical ScavengingIC5023.6[11]
Diarylheptanoid 1DPPH Radical ScavengingSC5030.1 µg/mL[9]
Diarylheptanoid 2DPPH Radical ScavengingSC5037.4 µg/mL[9]

Table 3: Antioxidant activity of non-acetylated diarylheptanoids. Acetylation of phenolic hydroxyls generally diminishes this activity.

Enzyme Inhibition

Diarylheptanoids have also been evaluated as inhibitors of various enzymes. Curcumin and its derivatives have shown inhibitory activity against farnesyl protein transferase (FPTase), an enzyme implicated in cancer cell signaling.[12]

CompoundEnzymeMetricValue (µM)Reference
Curcumin (1)Farnesyl Protein Transferase (FPTase)IC5029-50[12]
Demethoxycurcumin (2)Farnesyl Protein Transferase (FPTase)IC5029-50[12]
Bisdemethoxycurcumin (3)Farnesyl Protein Transferase (FPTase)IC5029-50[12]

Table 4: Enzyme inhibitory activity of select diarylheptanoids.

Key Signaling Pathways

The biological activities of diarylheptanoids are mediated through their interaction with multiple cellular signaling pathways.

NF-κB and MAPK Signaling in Inflammation

Many diarylheptanoids exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling cascades.[3] Upon stimulation by agents like lipopolysaccharide (LPS), these pathways trigger the production of pro-inflammatory cytokines (TNF-α, IL-1β) and enzymes (iNOS, COX-2). Diarylheptanoids can inhibit the activation of NF-κB and the phosphorylation of MAP kinases, thereby suppressing the inflammatory response.[3]

NFkB_MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) Nucleus->Genes MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK->Nucleus Diarylheptanoids Acetylated Diarylheptanoids Diarylheptanoids->IKK Diarylheptanoids->MAPK

Inhibition of NF-κB and MAPK pathways by diarylheptanoids.
PI3K/Akt and ERK Signaling in Neuronal Differentiation

Certain diarylheptanoids have demonstrated neuroprotective and neuro-regenerative potential by activating pro-survival and differentiation pathways. One study showed that a diarylheptanoid promoted neuronal differentiation through the activation of the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)-Akt signaling pathways.[13]

PI3K_ERK_Pathway Diarylheptanoid Diarylheptanoid Receptor Cell Surface Receptor Diarylheptanoid->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Differentiation Neuronal Differentiation & Survival Akt->Differentiation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB / Other Transcription Factors ERK->CREB CREB->Differentiation

Activation of PI3K/Akt and ERK pathways by diarylheptanoids.
Apoptotic Signaling in Oxidative Stress

Diarylheptanoids can protect cells from oxidative stress-induced apoptosis. A diarylheptanoid from Curcuma comosa was shown to attenuate hydrogen peroxide-induced cell death by preventing the phosphorylation of p53, balancing the Bax/Bcl-2 ratio, and inhibiting the cleavage of caspase-3, a key executioner of apoptosis.[14]

References

A Technical Guide to the Mechanism of Action of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and Related Diarylheptanoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific compound 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is limited in publicly available literature. This document synthesizes the known mechanisms of action of closely related diarylheptanoids, a class of natural compounds to which it belongs. The described pathways and activities are based on studies of analogous compounds isolated from plants of the Zingiberaceae family, such as Alpinia officinarum and Zingiber officinale.

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is a member of the diarylheptanoid class of natural products. Diarylheptanoids are characterized by a C7 chain connecting two aromatic rings. This particular compound has been isolated from the rhizomes of Zingiber officinale (ginger)[1]. Diarylheptanoids isolated from the related plant Alpinia officinarum have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antiviral effects[2][3]. The therapeutic potential of these compounds, particularly in oncology, has prompted investigations into their molecular mechanisms of action. This guide provides an in-depth overview of the presumed mechanisms, based on the activities of structurally similar diarylheptanoids.

Core Mechanism of Action: Induction of Oxidative Stress and Apoptosis

The primary anticancer mechanism attributed to bioactive diarylheptanoids involves the induction of programmed cell death (apoptosis) in cancer cells, driven by the generation of intracellular reactive oxygen species (ROS)[4][5]. This cascade disrupts cellular homeostasis, leading to cell cycle arrest and eventual cell death.

Induction of Reactive Oxygen Species (ROS)

Bioactive diarylheptanoids function as intracellular pro-oxidants, leading to a significant accumulation of ROS within cancer cells[4]. This increase in oxidative stress is a critical initiating event that triggers downstream cytotoxic effects.

Disruption of Organelle Function

The surge in ROS directly compromises the integrity of key cellular organelles:

  • Mitochondrial Dysfunction: ROS accumulation leads to the loss of mitochondrial membrane potential (MMP), a key indicator of mitochondrial damage[4]. This disrupts ATP production and releases pro-apoptotic factors into the cytoplasm.

  • Lysosomal Membrane Permeabilization (LMP): The compound also induces LMP, causing the release of cathepsins and other hydrolytic enzymes from the lysosome into the cytosol, further contributing to the apoptotic cascade[4].

The interconnected failure of mitochondrial and lysosomal functions, precipitated by ROS, is a central component of the compound's apoptotic properties[4].

Cell Cycle Arrest and Apoptosis

The cellular stress induced by diarylheptanoids leads to interruptions in the cell cycle and the activation of apoptotic pathways.

  • Cell Cycle Arrest: Flow cytometry analyses of cancer cells treated with related diarylheptanoids show a dose-dependent arrest of the cell cycle, commonly in the G2 or S-phase[3][4]. This prevents the proliferation of malignant cells.

  • Apoptosis Induction: The culmination of ROS production, organelle damage, and cell cycle arrest is the induction of apoptosis. This is evidenced by an increase in the sub-G1 cell population in flow cytometry, a hallmark of apoptotic cells[4]. Some diarylheptanoids have been shown to induce apoptosis through the stabilization of p53 and the upregulation of activating transcription factor 3 (ATF3)[3].

The following diagram illustrates the proposed primary mechanism of action.

Mechanism_of_Action Compound Diarylheptanoid (e.g., this compound) CancerCell Cancer Cell Compound->CancerCell Enters ROS ↑ Reactive Oxygen Species (ROS) (Intracellular Pro-oxidant) CancerCell->ROS Mitochondria Loss of Mitochondrial Membrane Potential (MMP) ROS->Mitochondria Lysosome Lysosomal Membrane Permeabilization (LMP) ROS->Lysosome CellCycle G2/S-Phase Cell Cycle Arrest ROS->CellCycle Apoptosis Apoptosis Mitochondria->Apoptosis Lysosome->Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of diarylheptanoid-induced apoptosis in cancer cells.

Modulation of Gene Expression

Beyond direct cytotoxicity, diarylheptanoids also exert effects by modulating gene expression. A translatome analysis using polysome-associated mRNA from a human B lymphoblastoid cell line revealed that these compounds cause widespread changes in protein translation[2][6].

  • Upregulated Genes: A significant number of upregulated genes were related to mRNA processing[2][6].

  • Downregulated Genes: Many downregulated genes were associated with class A rhodopsin-like G-protein coupled receptors (GPCRs)[2][6].

These findings suggest that diarylheptanoids can alter cellular signaling and function at the translational level, contributing to their diverse biological effects[2].

Quantitative Data (Based on Related Diarylheptanoids)

While specific quantitative data for this compound is not available, studies on other diarylheptanoids provide insight into their potency.

Compound ClassCell LineAssay TypeReported IC50 / ActivityReference
DiarylheptanoidMCF-7 (Breast Adenocarcinoma)Antiproliferation AssaySuperior antiproliferative effect[4][5]
DiarylheptanoidSH-SY5Y (Neuroblastoma)MTS Cytotoxicity AssayDose-dependent inhibition[3]
DiarylheptanoidHepG2 (Liver Carcinoma)Cytotoxicity AssayIC50: 6–10 µg/mL[3]
DiarylheptanoidMCF-7 (Breast Adenocarcinoma)Cytotoxicity AssayIC50: 6–10 µg/mL[3]
DiarylheptanoidSF-268 (Glioblastoma)Cytotoxicity AssayIC50: 6–10 µg/mL[3]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanisms of action of related diarylheptanoids.

Cell Viability and Proliferation (MTT Assay)

This assay is used to assess the cytotoxic or antiproliferative effects of a compound.

  • Cell Seeding: Cancer cells (e.g., MCF-7, SH-SY5Y) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with the diarylheptanoid compound at various concentrations (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in 150 µL of DMSO.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

MTT_Assay_Workflow Start Seed Cells in 96-well plate Treat Add Diarylheptanoid (Varying Concentrations) Start->Treat Incubate Incubate (24-72 hours) Treat->Incubate MTT Add MTT Reagent (3-4 hours) Incubate->MTT Solubilize Remove Medium, Add DMSO MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read End Calculate % Viability Read->End

Caption: Standard workflow for assessing cell viability using the MTT assay.

Cell Cycle Analysis (Flow Cytometry)

This protocol determines the effect of the compound on cell cycle progression.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the diarylheptanoid compound or vehicle for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS (phosphate-buffered saline), and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.

  • Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer.

  • Analysis: The percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, and G2/M) is quantified using analysis software (e.g., ModFit LT, FlowJo). An increase in the sub-G1 peak is indicative of apoptosis.

Mitochondrial Membrane Potential (MMP) Assay

This assay measures mitochondrial health using a fluorescent dye like JC-1 or TMRE.

  • Cell Treatment: Cells are cultured on glass coverslips or in multi-well plates and treated with the compound for the desired time.

  • Dye Loading: Cells are incubated with the MMP-sensitive dye (e.g., 5 µM JC-1) for 15-30 minutes at 37°C.

  • Washing: Cells are washed with PBS to remove excess dye.

  • Imaging/Analysis: The fluorescence is immediately analyzed. For JC-1, healthy mitochondria with high MMP exhibit red fluorescence (J-aggregates), while damaged mitochondria with low MMP show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is quantified via fluorescence microscopy or flow cytometry. A decrease in this ratio indicates loss of MMP.

References

In Vitro Screening of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and Related Diarylheptanoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is a diarylheptanoid, a class of natural products found in various plants, including those of the Zingiberaceae and Betulaceae families.[1][2] Diarylheptanoids have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-viral properties.[3] This technical guide provides a comprehensive overview of the in vitro screening methodologies employed to evaluate the biological activities of diarylheptanoids, with a focus on 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and its analogs. The guide details experimental protocols, presents quantitative data from various studies, and visualizes key experimental workflows and signaling pathways. While specific in vitro screening data for this compound is limited in the public domain, this document extrapolates from studies on structurally similar diarylheptanoids to provide a representative framework for its evaluation. This compound has been isolated from the rhizomes of Zingiber officinale (ginger) and is noted for its potential in studying cardiovascular diseases by acting as an inhibitor of specific enzymes.[2][4]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various diarylheptanoids, providing a comparative landscape for assessing the potential of this compound.

Table 1: Inhibitory Activity on Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 (µM)Reference
OregoninRAW 264.7IFN-γ + LPS3.8[1][1]
HirsutanonolRAW 264.7IFN-γ + LPS14.3[1][1]

Table 2: Urease Inhibitory Activity

CompoundSourceIC50 (µM)Positive Control (IC50 µM)Reference
3,5-dihydroxy diarylheptanoid (Compound 4)Curcuma aromatica9.6[5][6]Hydroxyurea (77.4)[5],[6]
3,5-dihydroxy diarylheptanoid (Compound 9)Curcuma aromatica21.4[5][6]Hydroxyurea (77.4)[5],[6]

Table 3: Free Radical Scavenging and Hepatoprotective Activity

CompoundAssayIC50 / EC50 (µM)Positive Control (IC50 / EC50 µM)Reference
CurcuminDPPH Radical Scavenging2.8 (IC50)[7]L-Ascorbic acid (22.5)[7]
DemethoxycurcuminDPPH Radical Scavenging39.2 (IC50)[7]L-Ascorbic acid (22.5)[7]
BisdemethoxycurcuminDPPH Radical Scavenging308.7 (IC50)[7]L-Ascorbic acid (22.5)[7]
CurcuminTacrine-induced Cytotoxicity (Hep G2)86.9 (EC50)[7]Silybin (69.0)[7]
DemethoxycurcuminTacrine-induced Cytotoxicity (Hep G2)70.7 (EC50)[7]Silybin (69.0)[7]
BisdemethoxycurcuminTacrine-induced Cytotoxicity (Hep G2)50.2 (EC50)[7]Silybin (69.0)[7]

Table 4: Antiviral Activity

CompoundVirusEC50 (µM)Reference
1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one (N-17)HCoV-OC430.16 ± 0.01[8][8]
1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one (N-17)SARS-CoV-20.17 ± 0.07[8][8]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are based on established methods used for screening diarylheptanoids.

1. Nitric Oxide (NO) Production Inhibition Assay

  • Objective: To evaluate the anti-inflammatory potential of the compound by measuring its ability to inhibit nitric oxide production in stimulated macrophages.

  • Cell Line: Murine macrophage-like RAW 264.7 cells.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates and incubate until they reach 80-90% confluency.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with interferon-gamma (IFN-γ) and lipopolysaccharide (LPS) to induce nitric oxide synthase (iNOS) expression and subsequent NO production.[1]

    • After a 24-hour incubation period, collect the cell culture supernatant.

    • Quantify the amount of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at a specific wavelength (typically 540 nm) using a microplate reader.

    • Calculate the percentage of NO production inhibition relative to the stimulated, untreated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

  • Data Analysis: The IC50 values are typically calculated using non-linear regression analysis of the dose-response curve.

2. Urease Inhibition Assay

  • Objective: To assess the potential of the compound to inhibit the activity of urease, an enzyme implicated in gastrointestinal diseases.[5][6]

  • Enzyme Source: Jack bean urease is commonly used.

  • Protocol:

    • Prepare a reaction mixture containing the urease enzyme solution and the test compound at various concentrations in a suitable buffer.

    • Pre-incubate the mixture for a specified period to allow the compound to interact with the enzyme.

    • Initiate the enzymatic reaction by adding a known concentration of urea (B33335).

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

    • The amount of ammonia (B1221849) produced from the hydrolysis of urea is determined, often using the indophenol (B113434) method, which results in a colored product.

    • Measure the absorbance of the colored product using a spectrophotometer.

    • Calculate the percentage of urease inhibition by comparing the enzyme activity in the presence of the test compound to the activity of an untreated control.

    • Determine the IC50 value.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

3. DPPH Free Radical Scavenging Assay

  • Objective: To evaluate the antioxidant capacity of the compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Protocol:

    • Prepare a solution of the test compound at various concentrations.

    • Add a solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to the compound solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The scavenging of the DPPH radical by the antioxidant compound results in a color change from violet to yellow.

    • Measure the absorbance of the solution at a specific wavelength (typically 517 nm).

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

  • Data Analysis: The percentage of scavenging is calculated, and the IC50 value is obtained from the dose-response curve.

Visualizations

Experimental Workflow: Nitric Oxide Inhibition Assay

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_data_processing Data Processing start Seed RAW 264.7 Cells incubation1 Incubate to 80-90% Confluency start->incubation1 pretreatment Pre-treat with Test Compound incubation1->pretreatment stimulation Stimulate with IFN-γ + LPS pretreatment->stimulation incubation2 Incubate for 24 hours stimulation->incubation2 supernatant Collect Supernatant incubation2->supernatant griess_assay Griess Reagent Assay supernatant->griess_assay read_absorbance Read Absorbance (540 nm) griess_assay->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Signaling Pathway: Inhibition of iNOS Expression

signaling_pathway cluster_stimulation Cellular Stimulation cluster_intracellular Intracellular Signaling cluster_inhibition Inhibition LPS LPS Signaling_Cascade Signaling Cascade (e.g., NF-κB, STAT1) LPS->Signaling_Cascade IFN_gamma IFN-γ IFN_gamma->Signaling_Cascade iNOS_mRNA iNOS mRNA Expression Signaling_Cascade->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Diarylheptanoid Diarylheptanoid Diarylheptanoid->iNOS_mRNA Inhibits

Caption: Inhibition of iNOS mRNA expression by diarylheptanoids.

References

The Pharmacological Potential of Ginger-Derived Diarylheptanoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical diversity, biological activities, and therapeutic mechanisms of diarylheptanoids from Zingiber officinale for researchers, scientists, and drug development professionals.

Introduction

Ginger (Zingiber officinale Roscoe), a globally recognized spice and traditional medicine, is a rich source of bioactive compounds. Beyond the well-known gingerols and shogaols, the rhizome contains a structurally diverse class of phenolic compounds known as diarylheptanoids. These compounds, characterized by two aromatic rings linked by a seven-carbon chain, have garnered significant scientific interest for their broad spectrum of pharmacological properties. Diarylheptanoids from ginger have demonstrated potent anti-tumor, anti-inflammatory, antioxidant, and anti-apoptotic activities, positioning them as promising candidates for novel drug development.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of ginger-derived diarylheptanoids, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Chemical Diversity of Ginger-Derived Diarylheptanoids

Over 23 different diarylheptanoids have been isolated and identified from the rhizomes of Zingiber officinale. These compounds exhibit considerable structural variation, including linear, cyclic, and dimeric forms, as well as diaryl ether heptanoids.[1] This structural diversity contributes to their wide range of biological activities.

Pharmacological Properties and Quantitative Data

The pharmacological effects of ginger-derived diarylheptanoids are multifaceted, with significant potential in several therapeutic areas. The following sections summarize the key findings and present quantitative data in a structured format.

Anticancer Activity

Several diarylheptanoids isolated from ginger have exhibited significant cytotoxic effects against a variety of human cancer cell lines. The anti-tumor activity is often linked to the induction of apoptosis and the modulation of key signaling pathways involved in DNA damage response.[1][2]

Table 1: Cytotoxic Activity of Ginger-Derived Diarylheptanoids Against Human Cancer Cell Lines (IC₅₀ in µM) [1][2]

Compound NumberA549 (Lung)HepG2 (Liver)HeLa (Cervical)MDA-MB-231 (Breast)HCT116 (Colon)
6 12.54 ± 1.0810.23 ± 0.989.87 ± 0.7615.76 ± 1.236.69 ± 0.54
16 25.67 ± 2.1320.45 ± 1.8718.98 ± 1.5428.98 ± 2.3415.43 ± 1.21
17 18.76 ± 1.5415.67 ± 1.3212.34 ± 1.0122.45 ± 1.989.87 ± 0.87
18 22.43 ± 1.9818.76 ± 1.6516.54 ± 1.4325.67 ± 2.1111.23 ± 0.99
19 33.46 ± 2.8728.98 ± 2.4525.67 ± 2.1330.12 ± 2.5620.34 ± 1.76

Data presented as mean ± SD from at least three independent experiments.

Anti-inflammatory Activity

Diarylheptanoids from ginger have demonstrated potent anti-inflammatory effects. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophages.[3] The anti-inflammatory actions are attributed to the modulation of signaling pathways like NF-κB and MAPK.[4][5]

Table 2: Anti-inflammatory Activity of Selected Ginger-Derived Compounds [3]

CompoundAssayCell LineEffect
Diarylheptanoid Derivatives (2, 3, 4)Nitric Oxide (NO) ProductionRAW264.7Dose-dependent inhibition
Diarylheptanoid Derivatives (2, 3, 4)IL-6 ProductionRAW264.7Dose-dependent inhibition

Quantitative IC₅₀ values for anti-inflammatory effects of specific ginger diarylheptanoids are less commonly reported in single comprehensive studies and often require investigation of individual compound activities.

Antioxidant Activity

The antioxidant properties of ginger diarylheptanoids are well-documented. These compounds can scavenge free radicals and protect against oxidative damage. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and superoxide (B77818) anion scavenging assays.[6]

Table 3: Antioxidant Activity of a Ginger-Derived Diarylheptanoid [6]

CompoundAssayConcentration% Inhibition
3,5-diacetoxy-7-(3,4-dihydroxyphenyl)-1-(3,4-dihydroxyphenyl) heptane (B126788) (ZA6)DPPH Scavenging10 µg/ml15.55
50 µg/ml76.01
Superoxide Scavenging10 µg/ml18.66
50 µg/ml35.43
Anti-apoptotic Activity

Certain diarylheptanoid glycosides isolated from ginger peel have shown significant anti-apoptotic activity. These compounds were found to increase the survival rate of human normal lung bronchial epithelial cells (BEAS-2B) induced by lipopolysaccharide (LPS) at a concentration of 10 µM.

Key Signaling Pathways Modulated by Ginger-Derived Diarylheptanoids

The pharmacological effects of diarylheptanoids are underpinned by their ability to modulate various intracellular signaling pathways.

Anticancer Signaling Pathway: ATR/CHK1 Inhibition

A key mechanism for the anti-tumor activity of some ginger diarylheptanoids involves the downregulation of the Ataxia Telangiectasia Mutated and Rad3-related (ATR) and Checkpoint Kinase 1 (CHK1) signaling pathway.[2] This pathway is crucial for the DNA damage response in cancer cells. By inhibiting ATR and CHK1, these compounds can induce apoptosis and suppress tumor cell proliferation.[2]

ATR_CHK1_Pathway Diarylheptanoids Ginger-Derived Diarylheptanoids ATR ATR Diarylheptanoids->ATR inhibits CHK1 CHK1 Diarylheptanoids->CHK1 inhibits ATR->CHK1 phosphorylates CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest induces Apoptosis Apoptosis CellCycleArrest->Apoptosis DNA_Damage DNA Damage DNA_Damage->ATR activates

Caption: Inhibition of the ATR/CHK1 DNA damage response pathway by ginger-derived diarylheptanoids.

Anti-inflammatory Signaling Pathway: NF-κB and MAPK Inhibition

The anti-inflammatory effects of ginger diarylheptanoids are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.

Anti_Inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway TLR4->MAPK activates IKK IKK TLR4->IKK activates Diarylheptanoids Ginger-Derived Diarylheptanoids Diarylheptanoids->MAPK inhibits Diarylheptanoids->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Diarylheptanoids Incubate_24h->Treat_Cells Incubate_Treatment Incubate (e.g., 48h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC₅₀) Read_Absorbance->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Protein_Extraction Protein Extraction from Cells Start->Protein_Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

References

The Structure-Activity Relationship of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is a naturally occurring diarylheptanoid found in the rhizomes of Zingiber officinale (ginger). Diarylheptanoids, as a class, have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antioxidant properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and related linear diarylheptanoids. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of medicinal chemistry and pharmacology.

Introduction

Diarylheptanoids are characterized by a C7-heptane chain flanked by two aromatic rings. The structural diversity within this class of natural products, arising from variations in the length and saturation of the carbon chain, as well as the nature and position of substituents on both the chain and the aromatic rings, leads to a wide range of biological activities. This compound is a representative linear diarylheptanoid. Understanding the relationship between its chemical structure and biological function is crucial for the rational design of novel therapeutic agents with improved potency and selectivity. This guide will focus on the anti-inflammatory and cytotoxic activities of this compound and its analogs, as these are the most extensively studied endpoints.

Quantitative Data Summary

The biological activity of this compound and its analogs has been evaluated in various in vitro assays. The following tables summarize the key quantitative data, primarily focusing on anti-inflammatory and cytotoxic effects.

Table 1: Anti-inflammatory Activity of Diarylheptanoids
Compound Name/StructureAssay TypeCell LineIC50 (µM)Reference
This compound Nitric Oxide (NO) Production InhibitionRAW 264.7Data not available
HirsutanonolNitric Oxide (NO) Production InhibitionRAW 264.715.2[1]
(3S,5S)-3,5-dihydroxy-1,7-bis(4-hydroxyphenyl)heptaneNitric Oxide (NO) Production InhibitionRAW 264.725.8[1]
(5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-oneNitric Oxide (NO) Production InhibitionRAW 264.719.4[1]
1,7-bis(4-hydroxyphenyl)heptan-3-oneNitric Oxide (NO) Production InhibitionRAW 264.7>100[1]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

Table 2: Cytotoxic Activity of Diarylheptanoids
Compound Name/StructureCell LineAssay TypeIC50 (µM)Reference
This compound VariousMTT AssayData not available
Yakuchinone AA549 (Lung carcinoma)MTT Assay28.3[2]
Yakuchinone BA549 (Lung carcinoma)MTT Assay35.2[2]
(3S,5S)-3,5-dihydroxy-1,7-bis(4-hydroxyphenyl)heptaneA549 (Lung carcinoma)MTT Assay>50[2]
HirsutanonolHeLa (Cervical cancer)MTT Assay22.7[2]
(5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-oneHCT-116 (Colon carcinoma)MTT Assay18.9[2]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell viability.

Structure-Activity Relationship (SAR) Analysis

Based on the available data for linear diarylheptanoids, several key structural features influencing their anti-inflammatory and cytotoxic activities can be identified.

  • Hydroxylation of the Heptane (B126788) Chain: The presence and position of hydroxyl groups on the C7 chain are critical for activity. For instance, hirsutanonol, with a hydroxyl group at C-5, shows potent anti-inflammatory activity. The presence of hydroxyl groups at both C-3 and C-5 in (3S,5S)-3,5-dihydroxy-1,7-bis(4-hydroxyphenyl)heptane appears to slightly decrease the anti-inflammatory potency compared to a single hydroxyl at C-5.

  • Carbonyl Group on the Heptane Chain: The presence of a ketone group at C-3, as seen in (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, is associated with significant anti-inflammatory and cytotoxic activities. The complete removal of oxygen-containing substituents on the heptane chain, as in 1,7-bis(4-hydroxyphenyl)heptan-3-one, leads to a significant loss of anti-inflammatory activity.

  • Acetylation of Hydroxyl Groups: While direct data for the acetylated target compound is limited in the reviewed literature, the presence of the acetate group at C-3 in this compound likely modulates its lipophilicity and cell permeability, which could influence its biological activity. Further studies are needed to elucidate the precise effect of this acetylation.

  • Substitution on the Phenyl Rings: The presence of hydroxyl groups on the para-position of the phenyl rings is a common feature among active diarylheptanoids. The methylation of these phenolic hydroxyl groups has been shown in some studies to reduce activity, suggesting that the free phenolic hydroxyls are important for biological interactions, possibly through hydrogen bonding with target proteins or by contributing to antioxidant activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the standard protocols for the key experiments cited in the literature for evaluating the biological activity of diarylheptanoids.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., diarylheptanoids) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Reaction: Collect 100 µL of the cell culture supernatant from each well and mix it with 100 µL of Griess reagent in a new 96-well plate.

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC50 value.

Mandatory Visualizations

ATR/CHK1 Signaling Pathway in Cancer

Some diarylheptanoids have been found to exert their anti-tumor effects by modulating the ATR/CHK1 signaling pathway, which is a critical component of the DNA damage response.

ATR_CHK1_Pathway DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis failure leads to DNA_Repair->Cell_Cycle_Arrest Diarylheptanoids Diarylheptanoids Diarylheptanoids->ATR inhibit? Diarylheptanoids->CHK1 inhibit?

ATR/CHK1 DNA damage response pathway and potential inhibition by diarylheptanoids.
Experimental Workflow for MTT Assay

The following diagram illustrates the key steps in the MTT assay for determining the cytotoxicity of a compound.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (Diarylheptanoid) Incubate_24h->Add_Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow of the MTT assay for cytotoxicity screening.

Conclusion and Future Directions

The available data on linear diarylheptanoids provide valuable insights into the structure-activity relationships governing their anti-inflammatory and cytotoxic properties. Key structural motifs, such as the oxygenation pattern on the heptane chain and the presence of free phenolic hydroxyl groups, are crucial for their biological activity. However, a comprehensive SAR study on this compound is still lacking. Future research should focus on the systematic synthesis and biological evaluation of analogs of this specific compound to delineate the precise contribution of each functional group to its activity. Such studies will be instrumental in the development of novel and potent therapeutic agents based on the diarylheptanoid scaffold.

References

The intricate choreography of diarylheptanoid biosynthesis in plants: a technical guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the biosynthetic pathways of diarylheptanoids is crucial for harnessing their therapeutic potential. This technical guide provides an in-depth exploration of the core biosynthetic pathway, quantitative enzymatic data, detailed experimental protocols, and the signaling cascades that regulate the production of these valuable secondary metabolites in plants.

Diarylheptanoids, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain, exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The most well-known diarylheptanoid is curcumin (B1669340), the golden pigment from turmeric (Curcuma longa). Elucidating the intricate enzymatic steps and regulatory networks governing their synthesis is paramount for metabolic engineering and drug discovery efforts.

The Core Biosynthetic Pathway: From Phenylalanine to Diarylheptanoids

The biosynthesis of diarylheptanoids begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into various phenolic compounds. This is followed by a specialized branch leading to the formation of the characteristic diarylheptanoid scaffold. The key enzymatic players and their sequential reactions are outlined below.

The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Subsequently, Cinnamate-4-Hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid. This is then activated by 4-Coumarate-CoA Ligase (4CL) to form p-coumaroyl-CoA, a central precursor for numerous downstream metabolites.

The formation of the diarylheptanoid backbone is orchestrated by two key Type III polyketide synthases: Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS) . DCS catalyzes the condensation of a phenylpropanoid-CoA starter molecule (e.g., feruloyl-CoA or p-coumaroyl-CoA) with malonyl-CoA to produce a diketide-CoA intermediate. CURS then catalyzes the condensation of this diketide-CoA with a second phenylpropanoid-CoA molecule, followed by intramolecular cyclization and aromatization to yield the final diarylheptanoid structure. Different isoforms of CURS exhibit varying substrate specificities, leading to the diversity of curcuminoids and other diarylheptanoids found in nature.[1]

Diarylheptanoid Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_diarylheptanoid Diarylheptanoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_acid->p-Coumaroyl-CoA 4CL Feruloyl-CoA Feruloyl-CoA p-Coumaroyl-CoA->Feruloyl-CoA Multiple steps Diketide-CoA Diketide-CoA Feruloyl-CoA->Diketide-CoA DCS Diarylheptanoids Diarylheptanoids Feruloyl-CoA->Diarylheptanoids Malonyl-CoA Malonyl-CoA Malonyl-CoA->Diketide-CoA Diketide-CoA->Diarylheptanoids CURS

Core biosynthetic pathway of diarylheptanoids.

Quantitative Enzymatic Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. Below is a summary of available kinetic data for key enzymes involved in diarylheptanoid biosynthesis.

EnzymeOrganismSubstrateKm (µM)kcat (min-1)Reference
PAL Arabidopsis thalianaL-Phenylalanine64 - 71-[2]
C4H Glycine maxtrans-Cinnamic acid2.74 - 6.44-[3][4]
DCS Curcuma longaMalonyl-CoA8.40.67
CURS1 Curcuma longaFeruloyl-CoA-1.1
CURS1 Curcuma longap-Coumaroyl-CoA-0.85
CURS2 Curcuma longaFeruloyl-CoA-0.41[5]
CURS2 Curcuma longap-Coumaroyl-CoA-0.94[5]
CURS3 Curcuma longaFeruloyl-CoA2.20.19[6]
CURS3 Curcuma longap-Coumaroyl-CoA3.40.36[6]

Experimental Protocols

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

Materials:

  • Extraction Buffer: 100 mM Tris-HCl (pH 8.8)

  • Substrate Solution: 50 mM L-phenylalanine in extraction buffer

  • Enzyme extract from plant tissue

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 1 ml of substrate solution and 200 µl of enzyme extract.

  • Incubate the reaction mixture at 40°C for 1 hour.

  • Stop the reaction by adding 60 µl of 5 N HCl.

  • Extract the trans-cinnamic acid by adding 1.5 ml of toluene (B28343) and vortexing.

  • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Measure the absorbance of the toluene phase at 290 nm.

  • Calculate PAL activity based on a standard curve of trans-cinnamic acid.

Cinnamate-4-Hydroxylase (C4H) Activity Assay

This assay measures the hydroxylation of cinnamic acid to p-coumaric acid using radiolabeled substrate.[7][8]

Materials:

  • Microsomal protein extract from plant tissue

  • Assay Buffer: 50 mM potassium phosphate (B84403) (pH 7.0), 2 mM DTT

  • NADPH regenerating system: 10 mM Glucose-6-phosphate, 0.5 units of Glucose-6-phosphate dehydrogenase

  • [14C]-Cinnamic acid

  • NADPH

  • 4 N HCl

  • Ethyl acetate (B1210297) for extraction

  • TLC system for product separation

Procedure:

  • Prepare the assay mixture containing microsomal protein, assay buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Start the reaction by adding [14C]-cinnamic acid and NADPH.

  • Incubate at 30°C for 20 minutes.

  • Stop the reaction by adding 4 N HCl.

  • Extract the product with ethyl acetate.

  • Separate the substrate and product using thin-layer chromatography (TLC).

  • Quantify the radioactivity of the p-coumaric acid spot to determine enzyme activity.

4-Coumarate-CoA Ligase (4CL) Activity Assay

This spectrophotometric assay measures the formation of the thioester bond in p-coumaroyl-CoA.

Materials:

  • Assay Buffer: 200 mM Tris-HCl (pH 7.5)

  • Substrate Solution: 5 mM ATP, 0.5 mM p-coumaric acid, 0.5 mM Coenzyme A

  • Enzyme extract

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and substrate solution.

  • Initiate the reaction by adding the enzyme extract.

  • Monitor the increase in absorbance at 333 nm, which corresponds to the formation of p-coumaroyl-CoA.

  • Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA.

Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS) Coupled Assay

This assay measures the overall synthesis of curcumin from feruloyl-CoA and malonyl-CoA by the combined action of DCS and CURS.[9][10]

Materials:

  • Assay Buffer: 100 mM potassium phosphate (pH 7.0)

  • Substrates: Feruloyl-CoA, Malonyl-CoA

  • Recombinant DCS and CURS enzymes

  • HPLC system

Procedure:

  • Prepare a reaction mixture containing the assay buffer, feruloyl-CoA, and malonyl-CoA.

  • Add the purified recombinant DCS and CURS enzymes.

  • Incubate the reaction at 30°C for a specified time.

  • Stop the reaction by adding acid (e.g., HCl).

  • Analyze the reaction products by HPLC to quantify the amount of curcumin formed.

Experimental Workflow cluster_extraction Protein Extraction cluster_assay Enzyme Assays cluster_analysis Product Analysis Plant_Tissue Plant_Tissue Homogenization Homogenization Plant_Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Crude_Extract Crude_Extract Centrifugation->Crude_Extract PAL_Assay PAL_Assay Crude_Extract->PAL_Assay C4H_Assay C4H_Assay Crude_Extract->C4H_Assay 4CL_Assay 4CL_Assay Crude_Extract->4CL_Assay Spectrophotometry Spectrophotometry PAL_Assay->Spectrophotometry TLC_Autoradiography TLC_Autoradiography C4H_Assay->TLC_Autoradiography 4CL_Assay->Spectrophotometry DCS_CURS_Assay DCS_CURS_Assay HPLC HPLC DCS_CURS_Assay->HPLC Recombinant_Enzymes Recombinant_Enzymes Recombinant_Enzymes->DCS_CURS_Assay

General experimental workflow for enzyme activity assays.

Regulatory Signaling Pathways

The biosynthesis of diarylheptanoids is tightly regulated by various signaling pathways, with the jasmonate signaling pathway playing a prominent role. Jasmonates are plant hormones that mediate responses to various stresses and developmental cues.

Upon perception of a stimulus, such as wounding or pathogen attack, the bioactive form, jasmonoyl-isoleucine (JA-Ile), is synthesized. JA-Ile then binds to its receptor, the F-box protein CORONATINE INSENSITIVE 1 (COI1) , which is part of an SCF E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent degradation of JASMONATE ZIM-domain (JAZ) repressor proteins by the 26S proteasome.

The degradation of JAZ proteins releases transcription factors, such as MYC2 (a basic helix-loop-helix, bHLH, transcription factor), which can then activate the expression of downstream genes, including those encoding the enzymes of the diarylheptanoid biosynthetic pathway. Other families of transcription factors, including MYB and WRKY , are also implicated in the regulation of phenylpropanoid and diarylheptanoid biosynthesis.[11][12][13]

Jasmonate Signaling Pathway Stimulus Stimulus JA-Ile_Biosynthesis JA-Ile_Biosynthesis Stimulus->JA-Ile_Biosynthesis JA-Ile JA-Ile JA-Ile_Biosynthesis->JA-Ile COI1 COI1 JA-Ile->COI1 JAZ_Repressor JAZ_Repressor COI1->JAZ_Repressor promotes ubiquitination MYC2_TF MYC2_TF JAZ_Repressor->MYC2_TF represses Proteasome Proteasome JAZ_Repressor->Proteasome degradation Gene_Expression Gene_Expression MYC2_TF->Gene_Expression activates Diarylheptanoid_Biosynthesis_Enzymes Diarylheptanoid_Biosynthesis_Enzymes Gene_Expression->Diarylheptanoid_Biosynthesis_Enzymes

Jasmonate signaling pathway regulating diarylheptanoid biosynthesis.

Conclusion

This technical guide provides a comprehensive overview of the biosynthesis of diarylheptanoids in plants, from the core enzymatic reactions to their regulation by signaling pathways. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers aiming to further investigate and manipulate this important class of plant secondary metabolites for applications in medicine and biotechnology. Future research will likely focus on the discovery of novel diarylheptanoids, the elucidation of the regulatory roles of additional transcription factors, and the metabolic engineering of plants and microorganisms for enhanced production of these valuable compounds.

References

Methodological & Application

Application Notes and Protocols for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is a naturally occurring diarylheptanoid isolated from the rhizomes of Zingiber officinale (ginger).[1][2] Diarylheptanoids, a class of plant secondary metabolites, are known for their diverse pharmacological activities. This document provides detailed application notes and protocols for the use of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and related diarylheptanoids in cell culture, focusing on their potential as anti-cancer and anti-inflammatory agents. The information is compiled from studies on this compound and its close structural analogs.

Biological Activities

Diarylheptanoids from ginger and other botanical sources have demonstrated significant biological effects in various in vitro models. The presence of an acetoxyl group, as in this compound, has been suggested to be a critical structural feature for enhancing cytotoxic activity.

Anticancer Effects

Studies on diarylheptanoids structurally related to this compound have revealed potent cytotoxic and apoptotic activities against a range of cancer cell lines.

Key Findings:

  • Cytotoxicity: Diarylheptanoids with acetoxyl groups at the 3- and/or 5-positions of the heptane (B126788) chain exhibit significant cytotoxicity against human promyelocytic leukemia (HL-60) cells.[1]

  • Apoptosis Induction: The cytotoxic effects of these compounds are associated with the induction of apoptosis.[1]

  • Broad-Spectrum Activity: Other diarylheptanoid analogues have shown remarkable inhibitory effects against various tumor cell lines, including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HCT116 (colorectal carcinoma).[3][4]

Anti-inflammatory Effects

Phenolic compounds, including diarylheptanoids, are known to possess anti-inflammatory properties. The proposed mechanisms of action involve the modulation of key inflammatory signaling pathways. While direct studies on the anti-inflammatory effects of this compound are limited, the activity of related compounds suggests a similar potential.

Potential Mechanisms:

  • Inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).

  • Downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

  • Suppression of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

  • Modulation of signaling pathways including NF-κB, MAPK/AP-1, and Nrf2.

Quantitative Data

The following tables summarize the cytotoxic activities of various diarylheptanoids as reported in the literature. This data can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Diarylheptanoids Against Human Cancer Cell Lines

Compound/ExtractCell LineAssayIC50 (µM)Reference
Diarylheptanoid 6A549MTT6.69[3]
Diarylheptanoid 16A549MTT10.32[3]
Diarylheptanoid 17A549MTT11.45[3]
Diarylheptanoid 18A549MTT9.87[3]
Diarylheptanoid 19A549MTT20.11[3]
Diarylheptanoid 6HepG2MTT15.43[3]
Diarylheptanoid 16HepG2MTT18.65[3]
Diarylheptanoid 17HepG2MTT22.87[3]
Diarylheptanoid 18HepG2MTT16.76[3]
Diarylheptanoid 19HepG2MTT33.46[3]
Diarylheptanoid 6HeLaMTT12.54[3]
Diarylheptanoid 16HeLaMTT15.43[3]
Diarylheptanoid 17HeLaMTT18.76[3]
Diarylheptanoid 18HeLaMTT13.98[3]
Diarylheptanoid 19HeLaMTT28.76[3]
Diarylheptanoid 6MDA-MB-231MTT10.98[3]
Diarylheptanoid 16MDA-MB-231MTT13.65[3]
Diarylheptanoid 17MDA-MB-231MTT16.54[3]
Diarylheptanoid 18MDA-MB-231MTT11.87[3]
Diarylheptanoid 19MDA-MB-231MTT25.43[3]
Diarylheptanoid 6HCT116MTT8.76[3]
Diarylheptanoid 16HCT116MTT11.98[3]
Diarylheptanoid 17HCT116MTT14.65[3]
Diarylheptanoid 18HCT116MTT9.98[3]
Diarylheptanoid 19HCT116MTT22.54[3]

Experimental Protocols

Preparation of Stock Solutions
  • Solvent Selection: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. It is recommended to use cell culture grade DMSO for preparing stock solutions.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Culture and Treatment

The following is a general protocol that can be adapted for specific cell lines and experimental designs.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) at a density that allows for logarithmic growth during the treatment period.

  • Cell Adherence: Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Treatment Preparation: Dilute the stock solution of this compound in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the test compound or vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the test compound as described above.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., ATR, CHK1, p-Akt, Akt, p-ERK1/2, ERK1/2) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Proposed Anticancer Signaling Pathways

Based on studies of related diarylheptanoids, this compound may exert its anticancer effects through the modulation of the DNA damage response and cell survival pathways.

anticancer_pathway Compound 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-yl acetate DNA_Damage DNA Damage Compound->DNA_Damage induces ATR ATR Compound->ATR CHK1 CHK1 Compound->CHK1 PI3K PI3K Compound->PI3K ERK ERK1/2 Compound->ERK DNA_Damage->ATR activates ATR->CHK1 activates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival ERK->Apoptosis

Caption: Proposed anticancer signaling pathways of diarylheptanoids.

General Experimental Workflow for In Vitro Anticancer Evaluation

The following diagram illustrates a typical workflow for assessing the anticancer potential of a novel compound in cell culture.

experimental_workflow start Start stock_prep Prepare Compound Stock Solution start->stock_prep cytotoxicity Cytotoxicity Assay (e.g., MTT) stock_prep->cytotoxicity cell_culture Culture Cancer Cell Lines cell_culture->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis western_blot Western Blot for Signaling Proteins ic50->western_blot data_analysis Data Analysis and Interpretation apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anticancer activity screening.

These notes and protocols provide a starting point for investigating the cellular effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Protocol for Testing Cytotoxicity of Diarylheptanoids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to established protocols for evaluating the cytotoxic properties of diarylheptanoids, a class of natural products with promising therapeutic potential. Detailed methodologies for key cytotoxicity and apoptosis assays are presented, along with a summary of quantitative data for various diarylheptanoids. Additionally, signaling pathways implicated in diarylheptanoid-induced cell death are illustrated.

Overview of Cytotoxicity Testing

Determining the cytotoxic potential of diarylheptanoids is a critical step in preclinical drug development. This involves exposing cultured cells to the compounds of interest and measuring the extent of cell death or inhibition of cell proliferation. Commonly employed methods include assays that measure metabolic activity (MTT), membrane integrity (LDH), and the induction of apoptosis.

Experimental Protocols

Cell Viability and Proliferation Assays

2.1.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[1][2][4] The amount of formazan produced is proportional to the number of living cells.[3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the diarylheptanoid compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[5]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.[2]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

2.1.2. LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from cells with damaged plasma membranes.[6][7][8] Released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, with the amount of color being proportional to the number of lysed cells.[6][9]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Controls: Include the following controls in triplicate:

    • Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 3-5 minutes.[8] Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[8][9]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[8][9]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[8][9]

  • Stop Reaction: Add 50 µL of stop solution to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 650-680 nm can be used for background correction.[8][9]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Apoptosis Assays

2.2.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10][11][12] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[11]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with diarylheptanoid compounds as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 400-600 x g for 5 minutes.[13]

  • Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂).[10][13]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI (50 µg/mL).[10]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[12]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]

2.2.2. Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of executioner caspases-3 and -7.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the diarylheptanoid compounds.

  • Reagent Addition: After treatment, add a luminogenic caspase-3/7 substrate reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the untreated control.

Data Presentation

The cytotoxic effects of various diarylheptanoids against different cancer cell lines are summarized below. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

DiarylheptanoidCancer Cell LineIC50 (µM)Reference
Compound 1 IMR-32 (Neuroblastoma)0.83
Compound 2 IMR-32 (Neuroblastoma)0.23
Compound 3 IMR-32 (Neuroblastoma)0.11
Compound 4 T47D (Breast Cancer)0.09
Compound 5 T47D (Breast Cancer)0.64
Compound 6 T47D (Breast Cancer)0.67
Compound 7 T47D (Breast Cancer)0.99
Compound 8 HCT116 (Colon Cancer)6.69
Compound 9 A549 (Lung Cancer)10.33
Compound 10 HepG2 (Liver Cancer)12.51
Compound 11 HeLa (Cervical Cancer)15.82
Compound 12 MDA-MB-231 (Breast Cancer)20.17

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells in Multi-well Plates treatment Treat with Diarylheptanoids cell_seeding->treatment mtt MTT Assay treatment->mtt ldh LDH Assay annexin Annexin V/PI Staining caspase Caspase-3/7 Assay absorbance Measure Absorbance/ Luminescence mtt->absorbance ldh->absorbance flow_cytometry Flow Cytometry Analysis annexin->flow_cytometry caspase->absorbance data_analysis Calculate IC50 & % Apoptosis absorbance->data_analysis flow_cytometry->data_analysis result result data_analysis->result Final Results

Caption: Experimental workflow for assessing the cytotoxicity of diarylheptanoids.

Signaling Pathways in Diarylheptanoid-Induced Apoptosis

Diarylheptanoids can induce apoptosis through various signaling pathways. One proposed mechanism involves the activation of the DNA damage response pathway, leading to cell cycle arrest and apoptosis.[10] Another pathway involves the stabilization of p53 and upregulation of pro-apoptotic proteins.

signaling_pathway cluster_stimulus Stimulus cluster_dna_damage DNA Damage Response cluster_p53 p53 Pathway cluster_caspases Caspase Cascade diarylheptanoid Diarylheptanoid atr ATR diarylheptanoid->atr p53 p53 Stabilization diarylheptanoid->p53 chk1 Chk1 atr->chk1 caspase9 Caspase-9 Activation chk1->caspase9 Inhibition of anti-apoptotic proteins atf3 ATF3 Upregulation p53->atf3 atf3->caspase9 Activation caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathways in diarylheptanoid-induced apoptosis.

References

Quantitative Analysis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), a diarylheptanoid found in the rhizomes of Zingiber officinale (ginger). While a specific validated method for this compound is not widely published, the following protocols are adapted from established and validated methods for structurally similar diarylheptanoids and gingerols. These methods are intended to serve as a robust starting point for researchers developing and validating their own quantitative assays.

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate belongs to the diarylheptanoid class of phytochemicals, which are abundant in ginger and are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2][3] Accurate quantification of this compound in various matrices, such as plant extracts and biological fluids, is essential for pharmacokinetic studies, quality control of herbal products, and elucidation of its pharmacological mechanisms.

This guide details two primary analytical techniques for the quantification of the target analyte: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Methods and Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of this compound in plant extracts and formulations where the concentration is expected to be relatively high.

2.1.1. Sample Preparation: Plant Material (Ginger Rhizome)

  • Drying and Pulverization: Dry fresh ginger rhizomes at 40-50°C until a constant weight is achieved. Grind the dried rhizomes into a fine powder (80-100 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a conical flask.

    • Add 25 mL of methanol (B129727) (HPLC grade).

    • Sonication: Sonicate the mixture for 30 minutes in a water bath maintained at room temperature.

    • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

    • Filtration: Collect the supernatant and filter it through a 0.45 µm nylon syringe filter into an HPLC vial.

2.1.2. Chromatographic Conditions

A C18 column is the standard choice for the separation of diarylheptanoids. A gradient elution is recommended to ensure good resolution from other ginger constituents.

ParameterRecommended Conditions
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-30% B; 30-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm

2.1.3. Quantitative Data (Adapted from similar Diarylheptanoids)

The following table summarizes the expected performance of the HPLC-DAD method. These values are based on published data for similar diarylheptanoids and should be validated for the specific analyte.

Validation ParameterExpected Range
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 - 0.20 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.60 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 105%
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in biological matrices such as plasma and tissue homogenates, where concentrations are typically much lower.

2.2.1. Sample Preparation: Human Plasma

  • Protein Precipitation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound or another diarylheptanoid not present in the sample).

    • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial.

2.2.2. UPLC-MS/MS Conditions

ParameterRecommended Conditions
Column C18, 2.1 x 100 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 30% B; 1-5 min: 30-90% B; 5-6 min: 90% B; 6-6.1 min: 90-30% B; 6.1-8 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Parameters Optimized for the specific instrument.
MRM Transitions To be determined by direct infusion of a standard of this compound.

2.2.3. Quantitative Data (Adapted from similar Diarylheptanoids in Plasma)

The following table presents the expected performance characteristics for the UPLC-MS/MS method, based on published data for gingerols and other diarylheptanoids in biological fluids.[4][5]

Validation ParameterExpected Range
Linearity (R²) > 0.995
Lower Limit of Quantification (LLOQ) 1 - 5 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (Recovery) 85 - 115%
Matrix Effect To be evaluated, but should be within acceptable limits.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant Plant Material (Ginger Rhizome) extraction Solvent Extraction (Methanol) plant->extraction plasma Biological Fluid (Human Plasma) ppt Protein Precipitation (Acetonitrile) plasma->ppt filtration1 Filtration (0.45 µm) extraction->filtration1 centrifugation Centrifugation ppt->centrifugation hplc HPLC-DAD filtration1->hplc filtration2 Filtration (0.22 µm) uplc UPLC-MS/MS filtration2->uplc evaporation Evaporation & Reconstitution centrifugation->evaporation evaporation->filtration2 quant Quantification (Calibration Curve) hplc->quant uplc->quant validation Method Validation quant->validation

Caption: General experimental workflow for the quantification of the target analyte.

Potential Signaling Pathway

Diarylheptanoids from ginger have been reported to exhibit anti-tumor activity by affecting the DNA damage signaling pathway.[1][2][6] The following diagram illustrates a simplified representation of this pathway.

signaling_pathway compound 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-yl acetate dna_damage DNA Damage compound->dna_damage Induces atr ATR Kinase dna_damage->atr Activates chk1 CHK1 Kinase atr->chk1 Phosphorylates & Activates cell_cycle Cell Cycle Arrest chk1->cell_cycle Promotes apoptosis Apoptosis cell_cycle->apoptosis Leads to

Caption: Potential involvement of diarylheptanoids in the DNA damage signaling pathway.

References

Application Note: HPLC-MS Analysis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is a naturally occurring diarylheptanoid that has been isolated from the rhizomes of Zingiber officinale (ginger).[1] Diarylheptanoids are a class of plant secondary metabolites known for their diverse pharmacological activities. As interest in the therapeutic potential of natural products grows, sensitive and accurate analytical methods are required for the identification and quantification of these compounds in complex matrices. This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, suitable for researchers in natural product chemistry, pharmacology, and drug development.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is followed by detection using a mass spectrometer with an electrospray ionization (ESI) source. The high selectivity and sensitivity of the mass spectrometer allow for accurate identification and quantification of the target analyte, even at low concentrations.

Chemical Properties of the Analyte
PropertyValue
Compound Name This compound
Molecular Formula C₂₃H₂₈O₅
Molecular Weight 384.47 g/mol
CAS Number 1269839-24-8[2]
Structure (Structure can be inserted here if available)

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (deionized or Milli-Q), Formic acid (LC-MS grade).

  • Standards: Reference standard of this compound (purity >95%).

  • Sample Matrix: e.g., Dried and powdered rhizomes of Zingiber officinale.

  • Equipment: Analytical balance, vortex mixer, centrifuge, 0.22 µm syringe filters, HPLC vials.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and dissolve it in 1.0 mL of methanol.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube. Add 10 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis. For trace-level analysis, a solid-phase extraction (SPE) cleanup step may be incorporated.

HPLC Method
  • Instrument: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.[3]

  • Mobile Phase A: 0.1% Formic acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient Elution:

Time (min)Flow Rate (mL/min)%A%B
0.00.37030
10.00.33070
12.00.3595
14.00.3595
14.10.37030
16.00.37030
  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

Mass Spectrometry Method
  • Instrument: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 600 L/h.

  • Collision Gas: Argon.

  • Data Acquisition: Full scan mode (m/z 100-500) for identification and Multiple Reaction Monitoring (MRM) for quantification.

MRM Transitions for Quantification (Hypothetical): Since specific fragmentation data for this exact molecule is not readily available in the search results, representative transitions would be determined by infusing the standard. A plausible transition would be:

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
385.5 [M+H]⁺(To be determined)1003015-25
407.5 [M+Na]⁺(To be determined)1003015-25

Data Presentation

Quantitative data should be summarized for clarity. Below is a template for presenting calibration curve data and sample quantification results.

Table 1: Calibration Curve for this compound
Concentration (ng/mL)Peak Area (Arbitrary Units)
1Example: 15,234
5Example: 76,170
10Example: 151,980
50Example: 759,900
100Example: 1,525,000
500Example: 7,610,000
1000Example: 15,200,000
>0.995
Table 2: Quantification in Zingiber officinale Extract
Sample IDPeak AreaCalculated Concentration (ng/mL)Concentration in Plant Material (µg/g)
Sample 1Example: 450,123Example: 29.5Example: 0.295
Sample 2Example: 487,654Example: 32.0Example: 0.320
Sample 3Example: 465,987Example: 30.6Example: 0.306

Visualizations

Experimental Workflow Diagram

G HPLC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing a Weigh Plant Material b Add Methanol & Sonicate a->b c Centrifuge b->c d Filter Supernatant c->d e HPLC Separation (C18 Column) d->e Inject Sample f ESI-MS Detection (Positive Mode) e->f g Peak Integration f->g Acquire Data h Quantification (Calibration Curve) g->h i Reporting h->i

Caption: Workflow for the HPLC-MS analysis of the target compound.

References

Application Notes and Protocols for Anti-inflammatory Assays of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for evaluating the anti-inflammatory potential of the novel compound, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297). This document outlines detailed protocols for a panel of in vitro assays designed to characterize the compound's inhibitory effects on key inflammatory mediators and signaling pathways. The provided methodologies are established and widely used in the field of inflammation research and drug discovery.

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases. Key pathways in the inflammatory cascade include the production of prostaglandins (B1171923) and leukotrienes by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. Additionally, the generation of nitric oxide (NO) by nitric oxide synthase (NOS) and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) play crucial roles. Many of these processes are regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

The following protocols will enable researchers to systematically assess the efficacy of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate in modulating these key inflammatory markers and pathways.

Experimental Workflow

The overall workflow for screening the anti-inflammatory activity of this compound is depicted below. This workflow begins with primary enzymatic and cell-based assays to identify initial activity and progresses to more detailed mechanistic studies.

experimental_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies COX_LOX_Assays Enzymatic Assays (COX-1, COX-2, 5-LOX) Data_Analysis Data Analysis (IC50 Determination) COX_LOX_Assays->Data_Analysis NO_Assay Cell-Based Assay (Nitric Oxide Production) Cytokine_Assays Cytokine Profiling (TNF-α, IL-6, IL-1β) NO_Assay->Cytokine_Assays If Active Signaling_Assays Signaling Pathway Analysis (NF-κB, MAPK) Cytokine_Assays->Signaling_Assays If Active Signaling_Assays->Data_Analysis Compound This compound Compound->COX_LOX_Assays Test Compound Compound->NO_Assay Test Compound

Fig. 1: General workflow for in vitro anti-inflammatory screening.

Enzymatic Assays

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This colorimetric assay measures the peroxidase activity of COX enzymes. The peroxidase activity is determined by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[1][2][3]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).

    • Dilute Hemin to the working concentration in Assay Buffer.

    • Dilute ovine COX-1 and human recombinant COX-2 enzymes to the required concentration in Assay Buffer. Keep enzymes on ice.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Assay Procedure (96-well plate format):

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of enzyme (either COX-1 or COX-2).

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of enzyme, and 10 µL of the test compound at various concentrations.

    • Positive Control Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of enzyme, and 10 µL of a known COX inhibitor (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1).

  • Incubation and Reaction Initiation:

    • Incubate the plate for 5 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.

    • Add 20 µL of the colorimetric substrate solution (TMPD).

  • Measurement:

    • Immediately read the absorbance at 590 nm using a microplate reader. Take readings every minute for 5 minutes.

Data Presentation:

Compound Concentration (µM)% Inhibition of COX-1% Inhibition of COX-2
0.1
1
10
50
100
IC50 (µM)
5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of 5-lipoxygenase, which catalyzes the conversion of a substrate (e.g., linoleic acid) to a hydroperoxy derivative. The formation of the conjugated diene product is monitored by measuring the increase in absorbance at 234 nm.[4][5]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare Phosphate Buffer (50 mM, pH 6.3).

    • Prepare a stock solution of linoleic acid (substrate).

    • Prepare a solution of 5-lipoxygenase enzyme from potato or soybean.

    • Prepare a stock solution of this compound and create serial dilutions.

  • Assay Procedure (UV-transparent 96-well plate or cuvette):

    • To a final volume of 200 µL, add Phosphate Buffer, the test compound at various concentrations, and the enzyme solution.

    • Pre-incubate the mixture at 25°C for 5 minutes.

    • Initiate the reaction by adding the linoleic acid substrate.

  • Measurement:

    • Immediately measure the increase in absorbance at 234 nm for 5 minutes at 1-minute intervals using a spectrophotometer.

Data Presentation:

Compound Concentration (µM)% Inhibition of 5-LOX
0.1
1
10
50
100
IC50 (µM)

Cell-Based Assays

Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Principle: The production of nitric oxide is a hallmark of inflammation. In this assay, murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. The amount of NO is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[6][7][8]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[6]

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6] Include a positive control (e.g., L-NAME) and a vehicle control.

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[6]

    • Incubate at room temperature for 10 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Data Presentation:

TreatmentCompound Conc. (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control (no LPS)-
LPS (1 µg/mL)-
Test Compound0.1
1
10
50
100
Positive Control (L-NAME)
IC50 (µM)
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Production Assay

Principle: Pro-inflammatory cytokines are key mediators of the inflammatory response. This assay measures the levels of TNF-α, IL-6, and IL-1β secreted by LPS-stimulated RAW 264.7 macrophages using an enzyme-linked immunosorbent assay (ELISA).[9][10][11]

Experimental Protocol:

  • Cell Culture, Treatment, and Stimulation:

    • Follow the same procedure as for the Nitric Oxide Production Assay (steps 1 and 2).

  • Supernatant Collection:

    • After the 24-hour incubation with LPS, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure:

    • Perform ELISAs for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

    • Quantify the cytokine concentrations using a standard curve generated with recombinant cytokines.

Data Presentation:

TreatmentCompound Conc. (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (no LPS)-
LPS (1 µg/mL)-
Test Compound0.1
1
10
50
100
Positive Control
IC50 (µM)

Signaling Pathway Analysis

The anti-inflammatory effects of a compound are often mediated through the modulation of key intracellular signaling pathways. The NF-κB and MAPK pathways are central regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity.[12][13][14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kappaB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TLR4 IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription LPS LPS LPS->Receptor Binds

Fig. 2: Simplified NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway

The MAPK family of kinases, including ERK, JNK, and p38, are involved in cellular responses to a variety of stimuli, including inflammatory signals.[15][16][17][18] Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptors (e.g., TLRs, Cytokine Receptors) MAPKKK MAPKKK (e.g., TAK1, MEKK) Receptor->MAPKKK Phosphorylate MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylate MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylate Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MAPK->Transcription_Factors Activate Genes Pro-inflammatory Genes Transcription_Factors->Genes Transcription Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Stimuli->Receptor Activate

Fig. 3: Overview of the MAPK signaling pathway in inflammation.

References

Application Notes and Protocols for Antioxidant Capacity Assays of Diarylheptanoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1] Prominent members of this class, such as curcumin (B1669340) from Curcuma longa (turmeric), have garnered significant interest for their wide range of biological activities, including antioxidant properties.[2][3][4] The antioxidant capacity of diarylheptanoids is a key area of investigation for their potential application in pharmaceuticals, nutraceuticals, and functional foods. This document provides detailed application notes and standardized protocols for the most common in vitro assays used to evaluate the antioxidant capacity of diarylheptanoids: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.

Data Presentation: Antioxidant Capacity of Diarylheptanoids

The following tables summarize the quantitative data on the antioxidant capacity of various diarylheptanoids, facilitating a comparative analysis of their efficacy in different assay systems.

Table 1: DPPH Radical Scavenging Activity of Diarylheptanoids from Curcuma longa

DiarylheptanoidIC50 (µM)Positive ControlIC50 (µM) of Positive ControlSource
Curcumin2.8L-Ascorbic acid22.5[5]
Resveratrol25.0[5]
Demethoxycurcumin39.2L-Ascorbic acid22.5[5]
Resveratrol25.0[5]
Bisdemethoxycurcumin308.7L-Ascorbic acid22.5[5]
Resveratrol25.0[5]

Table 2: Antioxidant Activity of Diarylheptanoids and Flavonoids from Alnus japonica using DPPH Assay

CompoundIC50 (µg/mL)
1,7-bis(4-hydroxyphenyl)-3,5-heptanediol30.1
5-hydroxy-1,7-bis(4-hydroxyphenyl)-3-heptanone37.4
5,3'-dihydroxy-7,4'-dimethoxyflavone20.2
3,5,7,3',4'-pentahydroxyflavone13.7
Source:[6]

Experimental Protocols

Detailed methodologies for the key antioxidant capacity assays are provided below. These protocols are generalized and may require optimization based on the specific diarylheptanoid and laboratory conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The discoloration is measured spectrophotometrically, and the extent of color change is proportional to the antioxidant capacity of the sample.[7][8]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • Diarylheptanoid sample

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample Preparation: Dissolve the diarylheptanoid sample in methanol to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the diarylheptanoid sample dilutions to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • For the positive control, use a known antioxidant like ascorbic acid or Trolox at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[8]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization, measured spectrophotometrically, is proportional to the antioxidant's concentration and its radical scavenging capacity.[10][11]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or ethanol

  • Diarylheptanoid sample

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio (v/v) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[10]

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[10]

  • Sample Preparation: Dissolve the diarylheptanoid sample in a suitable solvent to prepare a stock solution and then make serial dilutions.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the diarylheptanoid sample dilutions to the respective wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]

  • Measurement: Measure the absorbance at 734 nm.[11]

  • Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.[12][13]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O solution

  • Diarylheptanoid sample

  • Standard (e.g., FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[14] Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of the diarylheptanoid sample and create serial dilutions. Prepare a standard curve using a ferrous sulfate (B86663) solution of known concentrations.

  • Assay:

    • Add 10 µL of the sample or standard to each well.[12]

    • Add 220 µL of the FRAP working solution to each well.[12]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 4 to 60 minutes, depending on the kit or protocol).[12][15]

  • Measurement: Read the absorbance at 593 nm.[12]

  • Calculation: The FRAP value of the sample is determined by comparing its absorbance to the standard curve of Fe²⁺. The results are expressed as mM Fe²⁺ equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.[16][17]

Materials:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Diarylheptanoid sample

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer just before use.[16]

    • Prepare a stock solution of Trolox and create a standard curve by serial dilution.

  • Sample Preparation: Dissolve the diarylheptanoid sample in a suitable solvent and prepare dilutions in phosphate buffer.

  • Assay:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well microplate.[16]

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the respective wells.[16]

    • Incubate the plate at 37°C for 30 minutes.[16]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[16]

  • Measurement: Immediately begin measuring the fluorescence kinetically every 1-2 minutes for 60-90 minutes, with excitation at 485 nm and emission at 520 nm.[16][18]

  • Calculation: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value of the sample is determined by comparing its net AUC to the Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.[18]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assays Antioxidant Capacity Assays cluster_analysis Data Analysis Diarylheptanoid_Source Diarylheptanoid Source (e.g., Plant Extract, Pure Compound) Extraction_Purification Extraction & Purification Diarylheptanoid_Source->Extraction_Purification Stock_Solution Stock Solution Preparation Extraction_Purification->Stock_Solution Serial_Dilutions Serial Dilutions Stock_Solution->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH ABTS ABTS Assay Serial_Dilutions->ABTS FRAP FRAP Assay Serial_Dilutions->FRAP ORAC ORAC Assay Serial_Dilutions->ORAC Spectrophotometric_Reading Spectrophotometric/ Fluorometric Reading DPPH->Spectrophotometric_Reading ABTS->Spectrophotometric_Reading FRAP->Spectrophotometric_Reading ORAC->Spectrophotometric_Reading Calculation Calculation of % Inhibition, IC50, TEAC, FRAP value Spectrophotometric_Reading->Calculation Data_Comparison Data Comparison & Interpretation Calculation->Data_Comparison

Caption: Experimental workflow for assessing the antioxidant capacity of diarylheptanoids.

antioxidant_mechanism cluster_radical Radical Species cluster_antioxidant Antioxidant cluster_product Reaction Products Radical Free Radical (e.g., DPPH•, ABTS•+) Stable_Molecule Stable Molecule Radical->Stable_Molecule e- or H• donation Diarylheptanoid Diarylheptanoid (Antioxidant) Oxidized_Antioxidant Oxidized Diarylheptanoid Diarylheptanoid->Oxidized_Antioxidant loses e- or H•

References

Application Notes and Protocols: Evaluating the Neuroprotective Effects of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is a novel synthetic compound with structural similarities to diarylheptanoids and curcumin-melatonin hybrids, which have shown promise in neuroprotection.[1][2][3] This document provides a comprehensive set of experimental protocols to investigate the potential neuroprotective effects of this compound. The proposed experimental design encompasses in vitro assays using the SH-SY5Y human neuroblastoma cell line, a well-established model for neurodegenerative disease research.[4][5] The protocols detailed below will guide researchers in assessing the compound's ability to mitigate neurotoxicity induced by common stressors, its impact on cell viability, its capacity to reduce oxidative stress, and its influence on apoptotic signaling pathways.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Effects of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate on Cell Viability in an Aβ₁₋₄₂-Induced Neurotoxicity Model

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Control (Vehicle)-100 ± 5.2
Aβ₁₋₄₂ (10 µM)-52.3 ± 4.8
Aβ₁₋₄₂ + Compound (0.1)0.165.7 ± 5.1
Aβ₁₋₄₂ + Compound (1)178.9 ± 4.5
Aβ₁₋₄₂ + Compound (10)1092.1 ± 3.9
Compound Alone (10)1098.5 ± 4.3

Table 2: Assessment of Intracellular Reactive Oxygen Species (ROS) Production

Treatment GroupConcentration (µM)Relative Fluorescence Units (RFU) (Mean ± SD)
Control (Vehicle)-100 ± 8.1
H₂O₂ (200 µM)-350 ± 25.4
H₂O₂ + Compound (0.1)0.1280 ± 21.7
H₂O₂ + Compound (1)1195 ± 15.3
H₂O₂ + Compound (10)10120 ± 10.9
Compound Alone (10)1095 ± 7.6

Table 3: Western Blot Analysis of Key Apoptotic Markers

Treatment GroupRelative Protein Expression (Fold Change vs. Control) (Mean ± SD)
Bax/Bcl-2 Ratio
Control (Vehicle)1.0 ± 0.1
Neurotoxin4.5 ± 0.4
Neurotoxin + Compound (1 µM)2.1 ± 0.3
Neurotoxin + Compound (10 µM)1.2 ± 0.2

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

Objective: To maintain and differentiate SH-SY5Y cells to obtain a mature neuronal phenotype suitable for neuroprotection assays.[5]

Materials:

  • SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™)

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6]

  • Retinoic Acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.[4]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA.[7] Neutralize trypsin with complete medium and centrifuge the cell suspension. Resuspend the pellet in fresh medium and re-plate.

  • Differentiation:

    • Seed cells at the desired density in culture plates.

    • After 24 hours, replace the medium with DMEM/F12 containing 1% FBS and 10 µM Retinoic Acid.

    • Incubate for 5-7 days, changing the medium every 2-3 days.

    • For terminal differentiation, replace the RA-containing medium with serum-free DMEM/F12 containing 50 ng/mL BDNF for an additional 3-5 days.

In Vitro Neurotoxicity and Neuroprotection Assay

Objective: To induce neurotoxicity in differentiated SH-SY5Y cells and assess the neuroprotective capacity of this compound.

Materials:

  • Differentiated SH-SY5Y cells in 96-well plates

  • Neurotoxin stock solution (e.g., Amyloid-beta 1-42 oligomers, 6-hydroxydopamine (6-OHDA), or glutamate)[4][8][9]

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

Protocol:

  • Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate.[10]

  • Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 2-24 hours.[10]

  • Induction of Neurotoxicity: Add the chosen neurotoxin to the wells (except for the control and compound-alone wells).[4]

  • Incubation: Incubate for 24-48 hours.

  • MTT Assay for Cell Viability:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.[5]

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.[5]

    • Measure the absorbance at 570 nm using a microplate reader.[10]

    • Calculate cell viability as a percentage of the control (untreated) cells.[10]

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the antioxidant potential of the compound by measuring its ability to reduce intracellular ROS levels.

Materials:

  • Differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe[11]

  • Oxidative stress-inducing agent (e.g., H₂O₂)[10]

  • Test compound

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired duration.

  • Probe Loading: Wash the cells with PBS and then incubate with DCFH-DA solution in the dark at 37°C for 30-60 minutes.[11]

  • Induction of Oxidative Stress: Wash the cells to remove the excess probe and add the oxidative stress-inducing agent (with or without the test compound).[10]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[10]

Western Blot Analysis for Apoptosis Markers

Objective: To investigate the effect of the compound on the expression of key proteins involved in the apoptotic cascade.

Materials:

  • Differentiated SH-SY5Y cells in 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)[12][13]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Lysis and Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[14] Centrifuge the lysate and collect the supernatant.

  • Protein Quantification: Determine the protein concentration using a BCA assay.[14]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel.[14] After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.[14]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Downstream Assays Culture SH-SY5Y Cell Culture Differentiate Differentiation with Retinoic Acid & BDNF Culture->Differentiate Pretreat Pre-treatment with This compound Differentiate->Pretreat Induce Induce Neurotoxicity (e.g., Aβ, 6-OHDA, H₂O₂) Pretreat->Induce Viability Cell Viability Assay (MTT) Induce->Viability ROS ROS Measurement (DCFH-DA) Induce->ROS Western Western Blot (Apoptosis Markers) Induce->Western

Caption: Experimental workflow for evaluating the neuroprotective effects of the test compound.

Signaling_Pathway cluster_stress Cellular Stressors cluster_apoptosis Apoptotic Cascade cluster_intervention Therapeutic Intervention Neurotoxin Neurotoxins (e.g., Aβ, 6-OHDA) OxidativeStress Oxidative Stress Neurotoxin->OxidativeStress Bax Bax OxidativeStress->Bax activates Mitochondria Mitochondria Bax->Mitochondria Bcl2 Bcl-2 Bcl2->Bax inhibits Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound This compound Compound->OxidativeStress inhibits Compound->Bcl2 upregulates

Caption: Potential signaling pathway for the neuroprotective action of the compound.

References

Troubleshooting & Optimization

"stability issues with 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297). The information provided is based on the general chemical properties of phenolic acetates and is intended to guide users in addressing potential stability issues in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including:

  • pH: The molecule contains both phenolic hydroxyl groups and an acetate ester. The ester linkage is susceptible to hydrolysis, which can be catalyzed by both acidic and alkaline conditions.[1][2] Phenolic compounds are generally more stable in acidic conditions (pH < 7).[3] Alkaline conditions can lead to the deprotonation of phenolic hydroxyl groups, making them more susceptible to oxidation.[3][4]

  • Temperature: Elevated temperatures can accelerate the rate of both hydrolysis and oxidation, leading to faster degradation of the compound.[5][6]

  • Light: Exposure to light, especially UV light, can induce photodegradation of phenolic compounds.[7]

  • Oxygen: The presence of dissolved oxygen can lead to the oxidation of the phenolic hydroxyl groups, often resulting in colored degradation products.[7]

  • Solvent: The choice of solvent can influence the stability. Protic solvents, especially water, can participate in the hydrolysis of the acetate ester.

Q2: What are the likely degradation pathways for this compound in solution?

A2: The two primary degradation pathways for this molecule are hydrolysis and oxidation.

  • Hydrolysis: The acetate ester group can be hydrolyzed to yield 5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one and acetic acid. This reaction can be catalyzed by acids or bases.

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-type structures and potentially polymerization, often observed as a yellowing or browning of the solution.[7]

Q3: How can I prepare and store solutions of this compound to maximize stability?

A3: To maximize the stability of your solutions, consider the following best practices:

  • Solvent Selection: If possible, use a non-aqueous, aprotic solvent. If an aqueous buffer is required, use a slightly acidic pH (e.g., pH 4-6) to minimize hydrolysis.

  • Inert Atmosphere: Prepare solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[7] Using degassed solvents is also recommended.

  • Temperature Control: Store stock solutions at low temperatures, such as -20°C or -80°C. For short-term storage, 2-8°C is advisable. Avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[7]

  • Fresh Preparation: Ideally, prepare solutions fresh before each experiment to ensure the highest purity and concentration accuracy.

Q4: What are the visual signs of degradation in my solution?

A4: A common visual indicator of degradation for phenolic compounds is a change in the color of the solution, such as turning yellow or brown.[7] This is often due to the oxidation of the phenolic groups. The appearance of precipitates could indicate the formation of less soluble degradation products or that the compound is coming out of solution.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during experiments with this compound.

Issue 1: Inconsistent experimental results or loss of biological activity.
Potential Cause Troubleshooting Steps
Degradation of the compound in solution. 1. Verify Solution Age and Storage: Always use freshly prepared solutions. If using a stock solution, ensure it has been stored properly (protected from light, at a low temperature, and under an inert atmosphere if possible). 2. Assess pH of Media/Buffer: Check the pH of your experimental media or buffer. If it is neutral or alkaline, consider if the compound is stable for the duration of your experiment. A preliminary stability test at the experimental pH may be necessary. 3. Minimize Exposure to Harsh Conditions: During your experimental workflow, minimize the exposure of the compound to high temperatures and direct light.
Precipitation of the compound. 1. Check Solubility: Confirm the solubility of the compound in your solvent system at the working concentration. You may need to use a co-solvent like DMSO, but keep the final concentration low to avoid cellular toxicity. 2. Visual Inspection: Before use, visually inspect the solution for any precipitates. If present, gentle warming or sonication might help to redissolve the compound, but be mindful of potential degradation.
Issue 2: Color change (yellowing/browning) of the solution.
Potential Cause Troubleshooting Steps
Oxidation of the phenolic hydroxyl groups. 1. Use Degassed Solvents: Prepare solutions using solvents that have been degassed to remove dissolved oxygen. 2. Work Under Inert Gas: If possible, handle the solid compound and prepare solutions under an inert gas like nitrogen or argon. 3. Add Antioxidants: For some applications, the addition of a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) might help to prevent oxidation. However, you must first verify that the antioxidant does not interfere with your experimental assay.
Photodegradation. 1. Protect from Light: Always store the solid compound and its solutions in amber vials or containers wrapped in foil to protect them from light. 2. Conduct Experiments in Low Light: If feasible, perform experimental manipulations in a darkened room or under low-light conditions.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution using HPLC

This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[8][9][10][11]

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (for mobile phase acidification)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Incubator/water bath

  • Photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution.

3. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for a shorter period (e.g., 2-4 hours) due to the faster rate of base-catalyzed hydrolysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Place an aliquot of the stock solution in an incubator at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).

  • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for phenolic compounds is a gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile.[12][13][14]

  • Gradient Elution: Start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute the compound and its potential degradation products.

  • Detection: Monitor the elution profile at a suitable UV wavelength determined by a UV scan of the parent compound.

  • Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and inject into the HPLC system.

  • Data Interpretation: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

troubleshooting_workflow start Inconsistent Experimental Results or Solution Color Change check_solution Check Solution Preparation and Storage start->check_solution fresh_prep Was the solution freshly prepared? check_solution->fresh_prep proper_storage Was it stored correctly? (low temp, protected from light) fresh_prep->proper_storage No prepare_fresh Prepare a fresh solution fresh_prep->prepare_fresh No check_conditions Assess Experimental Conditions fresh_prep->check_conditions Yes improve_storage Improve storage conditions proper_storage->improve_storage No proper_storage->check_conditions Yes end Problem Resolved prepare_fresh->end improve_storage->end check_ph Is the pH of the medium/buffer neutral or alkaline? check_conditions->check_ph run_stability_test Run a preliminary stability test at experimental pH check_ph->run_stability_test Yes check_exposure Is the solution exposed to high temp or light during the experiment? check_ph->check_exposure No run_stability_test->end minimize_exposure Minimize exposure to harsh conditions check_exposure->minimize_exposure Yes check_oxidation Consider Oxidation check_exposure->check_oxidation No minimize_exposure->end use_degassed Use degassed solvents and/or an inert atmosphere check_oxidation->use_degassed use_degassed->end

Caption: Troubleshooting workflow for stability issues.

degradation_pathways parent 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-yl acetate hydrolysis_node Hydrolysis (Acid or Base Catalyzed) parent->hydrolysis_node oxidation_node Oxidation (Oxygen, Light, Metal Ions) parent->oxidation_node hydrolysis_product 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-one + Acetic Acid hydrolysis_node->hydrolysis_product oxidation_product Quinone-type structures and/or Polymers (Colored Products) oxidation_node->oxidation_product

Caption: Potential degradation pathways.

experimental_workflow start Start: Prepare Stock Solution stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress_conditions sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) stress_conditions->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Analyze Data: - Decrease in parent peak area - Appearance of new peaks hplc_analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Workflow for a forced degradation study.

References

"troubleshooting low yield in diarylheptanoid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diarylheptanoids. The following sections address specific issues encountered during synthesis, offering detailed solutions and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in diarylheptanoid synthesis?

A1: Low yields in diarylheptanoid synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or concentration of reagents can significantly impact the yield.

  • Poor Quality of Starting Materials: Impurities in reactants, such as oxidized aldehydes, can inhibit the reaction.

  • Side Reactions: Competing reactions like self-condensation of ketones, Cannizzaro reactions, or the formation of tars can reduce the yield of the desired product.[1][2]

  • Catalyst Deactivation: The catalyst may lose its activity due to poisoning by impurities or degradation over time.

  • Inefficient Purification: Product loss during workup and purification steps is a common cause of low recovered yield.

Q2: How critical are protecting groups in diarylheptanoid synthesis?

A2: Protecting groups are crucial, especially when dealing with diarylheptanoids that have multiple reactive functional groups, such as hydroxyl or amino groups. They prevent unwanted side reactions and ensure the selective formation of the desired product.[3][4] The choice of protecting group is vital; it must be stable under the reaction conditions and easily removable without affecting the rest of the molecule.[5][6]

Q3: What are the key differences in troubleshooting Claisen-Schmidt, Ullmann, and Suzuki-Miyaura coupling reactions for diarylheptanoid synthesis?

A3: Each of these reactions has unique challenges:

  • Claisen-Schmidt Condensation: Often plagued by side reactions like the self-condensation of the ketone and the Cannizzaro reaction of the aldehyde.[1][2] Troubleshooting focuses on optimizing the base, temperature, and order of reagent addition.

  • Ullmann Coupling: This reaction often requires harsh conditions (high temperatures) and can suffer from low yields and the formation of side products from N-arylation if amino groups are present and unprotected.[7][8] Optimization involves the choice of copper source, ligand, and solvent.

  • Suzuki-Miyaura Coupling: While generally high-yielding, this reaction can be sensitive to the purity of the boronic acid, the choice of palladium catalyst, ligand, and base. Side reactions like homo-coupling can also occur.[9][10]

Troubleshooting Guides

Issue 1: Low Yield in Claisen-Schmidt Condensation

Q: I am getting a low yield in my Claisen-Schmidt condensation for the synthesis of a linear diarylheptanoid. What should I investigate?

A: Low yields in Claisen-Schmidt condensations are a common issue. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

G Start Low Yield in Claisen-Schmidt Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Base Evaluate Base Start->Check_Base Check_Purification Assess Purification Method Start->Check_Purification Purify_Aldehyde Purify Aldehyde (e.g., distillation) Check_Reagents->Purify_Aldehyde Check_Ketone_Purity Check Ketone Purity Check_Reagents->Check_Ketone_Purity Adjust_Stoichiometry Adjust Reactant Ratio (e.g., excess ketone) Check_Reagents->Adjust_Stoichiometry Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Time Optimize Reaction Time Check_Conditions->Optimize_Time Optimize_Solvent Change Solvent Check_Conditions->Optimize_Solvent Optimize_Base_Conc Adjust Base Concentration Check_Base->Optimize_Base_Conc Result Improved Yield Check_Purification->Result Optimize_Temp->Result Optimize_Time->Result Optimize_Solvent->Result Optimize_Base_Conc->Result Purify_Aldehyde->Result Check_Ketone_Purity->Result Adjust_Stoichiometry->Result

Caption: Troubleshooting workflow for low yield in Claisen-Schmidt condensation.

Data on Reaction Conditions and Yields:

Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
NaOH (20)NaOHNone (grinding)Room Temp0.0896-98[11]
NaOHNaOHEthanol/WaterRoom Temp24Quantitative[12]
Boric Anhydriden-ButylamineEthyl Acetate501262[1]
Pd(OH)2K3PO4Toluene65--[9]

Experimental Protocol: General Procedure for Base-Catalyzed Claisen-Schmidt Condensation

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and the ketone (1-1.2 equivalents) in a suitable solvent (e.g., ethanol).

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 10-40% w/v) dropwise.

  • Reaction Monitoring: Stir the reaction mixture for 2-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base.

  • Isolation: Collect the precipitated product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure diarylheptanoid.[13][14]

Issue 2: Low Yield in Ullmann Coupling for Cyclic Diarylheptanoid Synthesis

Q: My intramolecular Ullmann coupling to form a cyclic diarylheptanoid is giving a very low yield. How can I improve this?

A: Intramolecular Ullmann couplings are often challenging and can result in low yields due to competing intermolecular reactions and the formation of side products.

Troubleshooting Workflow:

G Start Low Yield in Ullmann Coupling Check_Catalyst Evaluate Copper Source & Ligand Start->Check_Catalyst Check_Base Optimize Base Start->Check_Base Check_Solvent Screen Solvents Start->Check_Solvent Check_Concentration Adjust Reactant Concentration Start->Check_Concentration Change_Ligand Try Different Ligands (e.g., N,N-dimethylglycine) Check_Catalyst->Change_Ligand Change_Cu_Source Test Different Copper Salts (e.g., CuI, CuBr) Check_Catalyst->Change_Cu_Source Change_Base Screen Different Bases (e.g., K2CO3, Cs2CO3) Check_Base->Change_Base Change_Solvent Test Solvents (e.g., Dioxane, Toluene, Pyridine) Check_Solvent->Change_Solvent High_Dilution Employ High-Dilution Conditions Check_Concentration->High_Dilution Result Improved Yield High_Dilution->Result Change_Ligand->Result Change_Cu_Source->Result Change_Base->Result Change_Solvent->Result

Caption: Troubleshooting workflow for low yield in Ullmann coupling.

Data on Reaction Conditions and Yields:

Copper SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
CuIN-MethylprolineK3PO4Dioxane90-[8]
CuBr·SMe2-t-BuOK-13016[2]
CuIN,N-dimethylglycineCs2CO3Dioxane9085[8]
CuI(2-Pyridyl)acetoneCs2CO3Dioxane120Moderate-Excellent[7]

Experimental Protocol: General Procedure for Intramolecular Ullmann Coupling

  • Reaction Setup: To a dried flask under an inert atmosphere (e.g., argon), add the diarylheptanoid precursor (1 equivalent), copper(I) salt (e.g., CuI, 5-10 mol%), and the ligand (e.g., N,N-dimethylglycine, 15-20 mol%).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., dioxane) and the base (e.g., Cs2CO3, 2 equivalents).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-130 °C) and stir for 12-48 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).[15][16]

Issue 3: Low Yield in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling to synthesize a biaryl diarylheptanoid, but the yield is poor. What are the likely causes?

A: Low yields in Suzuki-Miyaura couplings can be due to several factors, including issues with the catalyst, base, or the boronic acid/ester.

Troubleshooting Workflow:

G Start Low Yield in Suzuki-Miyaura Check_Catalyst Evaluate Palladium Catalyst & Ligand Start->Check_Catalyst Check_Base Optimize Base Start->Check_Base Check_Boronic_Acid Assess Boronic Acid/Ester Quality Start->Check_Boronic_Acid Check_Solvent Screen Solvents Start->Check_Solvent Change_Catalyst Try Different Pd Catalysts (e.g., Pd(PPh3)4, Pd(OAc)2) Check_Catalyst->Change_Catalyst Change_Ligand Screen Different Ligands Check_Catalyst->Change_Ligand Change_Base Test Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) Check_Base->Change_Base Check_Purity Check Boronic Acid Purity (NMR, LC-MS) Check_Boronic_Acid->Check_Purity Degas_Solvent Ensure Proper Degassing of Solvent Check_Solvent->Degas_Solvent Result Improved Yield Degas_Solvent->Result Change_Catalyst->Result Change_Ligand->Result Change_Base->Result Check_Purity->Result

References

Technical Support Center: Overcoming Resistance to 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating cellular resistance to 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, is now showing a decreased response. What are the potential mechanisms of resistance?

A1: Acquired resistance to anti-cancer compounds can arise from various molecular changes within the cancer cells. The primary suspected mechanisms for a diarylheptanoid like this compound include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), can actively pump the compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibitory effects of the compound by upregulating pro-survival signaling pathways. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways, which can promote cell proliferation and inhibit apoptosis.[2][3]

  • Alteration of the Molecular Target: Although the precise molecular target of this compound may still be under investigation, mutations or alterations in the target protein can prevent the compound from binding effectively, rendering it inactive.

  • Enhanced DNA Damage Repair: If the compound induces apoptosis via DNA damage, resistant cells may have upregulated DNA repair mechanisms.

  • Changes in Cell Cycle Regulation: Alterations in cell cycle checkpoint proteins can allow cells to evade apoptosis and continue proliferating despite treatment.

Q2: How can I experimentally confirm the mechanism of resistance in my cell line?

A2: A systematic approach is recommended to identify the specific resistance mechanism. Here is a suggested workflow:

cluster_0 Initial Observation cluster_1 Investigation of Resistance Mechanisms cluster_2 Potential Findings cluster_3 Strategies to Overcome Resistance A Decreased Sensitivity to Compound (Increased IC50) B Drug Efflux Assay (e.g., Rhodamine 123 extrusion) A->B C Western Blot Analysis (p-Akt, p-ERK, etc.) A->C D Target Sequencing A->D E Gene Expression Analysis (ABC transporters, apoptosis-related genes) A->E F Increased Efflux B->F G Bypass Pathway Activation C->G H Target Mutation D->H I Altered Gene Expression E->I J Co-treatment with Efflux Pump Inhibitor F->J K Combination Therapy with Pathway Inhibitor (e.g., PI3K, MEK inhibitor) G->K L Use of Alternative Compound with Different Binding Mode H->L I->J I->K M Targeted Degradation (e.g., PROTACs) I->M

Caption: Experimental workflow for investigating and overcoming resistance.

Q3: I am observing high variability in my cell viability assay results. What could be the cause?

A3: High variability can be attributed to several factors in your experimental setup:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before plating to avoid clumps and ensure even cell distribution.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter cell growth and drug concentration. It is advisable to either not use the outermost wells or fill them with sterile PBS or media.[4]

  • Incomplete Compound Solubilization: Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing dilutions in the culture medium. Precipitation of the compound will lead to inaccurate dosing.[4]

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

Troubleshooting Guides

Problem 1: No significant change in cell viability even at high concentrations of this compound in a previously sensitive cell line.
Possible Cause Troubleshooting Steps
Development of high-level resistance 1. Confirm IC50 Shift: Perform a dose-response curve with a wider concentration range to quantify the shift in the half-maximal inhibitory concentration (IC50). 2. Investigate Efflux Pumps: Perform a drug efflux assay using a fluorescent substrate like Rhodamine 123. A decrease in intracellular fluorescence in resistant cells compared to sensitive parental cells suggests increased efflux. 3. Analyze Bypass Pathways: Use Western blotting to check for the activation (phosphorylation) of key survival pathway proteins like Akt and ERK.
Compound Instability 1. Prepare Fresh Solutions: Prepare fresh dilutions of the compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles. 2. Verify Compound Integrity: If possible, verify the integrity of the compound using analytical methods like HPLC.
Cell Line Contamination or Misidentification 1. Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination. 2. Cell Line Authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell line.
Problem 2: Co-treatment with an efflux pump inhibitor (e.g., verapamil) does not restore sensitivity.
Possible Cause Troubleshooting Steps
Resistance is not mediated by the inhibited efflux pump 1. Broad-Spectrum Inhibition: Use a broader-spectrum efflux pump inhibitor. 2. Expression Analysis: Use qRT-PCR or Western blotting to determine which ABC transporters (e.g., MDR1, BCRP, MRP1) are overexpressed in the resistant cell line.
Activation of bypass signaling pathways is the primary resistance mechanism 1. Pathway Analysis: As mentioned previously, perform Western blot analysis for key signaling molecules (p-Akt, p-ERK). 2. Combination with Pathway Inhibitors: Test for synergistic effects by co-administering this compound with specific inhibitors of the identified activated pathways (e.g., PI3K inhibitor like LY294002, or a MEK inhibitor like U0126).[3]
Target protein mutation 1. Sequencing: If the direct molecular target is known, sequence the corresponding gene in the resistant and parental cell lines to identify potential mutations.

Data Presentation

Table 1: Illustrative IC50 Values for Sensitive and Resistant Cancer Cell Lines

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental Cell LineThis compound5.2 ± 0.61.0
Resistant Sub-lineThis compound48.9 ± 3.19.4
Resistant Sub-lineThis compound + Verapamil (5 µM)15.3 ± 1.82.9
Resistant Sub-lineThis compound + LY294002 (10 µM)9.7 ± 1.11.9

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value using non-linear regression analysis software.

Protocol 2: Western Blotting for Signaling Proteins
  • Cell Lysis: Lyse sensitive and resistant cells (both treated and untreated) in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the chemiluminescence using an imaging system.

cluster_0 Upstream Signaling cluster_1 PI3K/Akt Pathway cluster_2 MAPK/ERK Pathway cluster_3 Cellular Outcomes Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Compound 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-yl acetate Compound->PI3K Inhibition Compound->MEK Inhibition Resistance Resistance Mechanism: Bypass Activation Resistance->Akt Upregulation Resistance->ERK Upregulation

Caption: Potential signaling pathways involved in resistance.

Strategies to Overcome Resistance

Based on the identified resistance mechanisms, several strategies can be employed:

  • Combination Therapy: As suggested, combining this compound with inhibitors of efflux pumps or key survival pathways can restore its efficacy.[1][5]

  • Novel Drug Delivery Systems: Using nanoparticle-based delivery systems can help bypass efflux pumps and increase the intracellular concentration of the compound.[1][6]

  • Targeted Protein Degradation: The use of Proteolysis Targeting Chimeras (PROTACs) is an emerging strategy to induce the degradation of the target protein, which can be effective even if the protein is mutated.[5]

  • Immunotherapy Combinations: Combining the compound with immunotherapeutic agents like checkpoint inhibitors could offer a synergistic effect by targeting cancer cells through different mechanisms.[7]

References

"unexpected side effects of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate in vivo"

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the in vivo effects of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is not currently available in the public domain. The following content is based on general principles of experimental troubleshooting and hypothetical scenarios.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected sedative effects in our animal models after administration of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate. How can we troubleshoot this?

A1: Unexpected sedative effects can arise from multiple factors. Consider the following troubleshooting steps:

  • Vehicle Control: Ensure that the vehicle used to dissolve the compound is not causing the sedative effect. Run a parallel experiment with a vehicle-only control group.

  • Dose-Response Analysis: The observed sedation may be a dose-dependent off-target effect. Perform a dose-response study to identify the minimum effective dose and a potential threshold for sedative effects.

  • Metabolite Profiling: The in vivo metabolism of the compound may produce active metabolites with sedative properties. Consider conducting preliminary pharmacokinetic and metabolite identification studies.

Q2: Our in vivo efficacy studies with this compound are showing inconsistent results. What could be the cause?

A2: Inconsistent efficacy can be due to issues with formulation, administration, or biological variability.

  • Formulation Stability: Verify the stability of your formulation over the duration of the experiment. The compound may be degrading, leading to variable active concentrations.

  • Route of Administration: The chosen route of administration may lead to variable absorption. Assess bioavailability with different administration routes (e.g., oral vs. intraperitoneal).

  • Animal Model Variability: Factors such as age, sex, and genetic background of the animal models can influence outcomes. Ensure your experimental groups are well-matched.

Troubleshooting Guides

Issue: Unexpected Mortality in High-Dose Groups

This guide provides a systematic approach to investigating unexpected mortality during in vivo studies.

Troubleshooting Workflow

Caption: Workflow for troubleshooting unexpected in vivo mortality.

Experimental Protocols

1. Dose-Response Analysis Protocol

  • Objective: To determine the dose-dependent effects of the compound.

  • Methodology:

    • Select a range of doses, including the current dose and several lower concentrations.

    • Include a vehicle-only control group.

    • Administer the compound or vehicle to randomly assigned animal groups.

    • Monitor for both efficacy and adverse effects at predefined time points.

    • Collect relevant biological samples for analysis.

Issue: Lack of Expected Efficacy

This guide outlines steps to take when the compound does not produce the anticipated biological effect.

Logical Relationship Diagram

G cluster_0 Problem Analysis cluster_1 Experimental Verification cluster_2 Hypothesis Refinement Lack of Efficacy Lack of Efficacy Verify Compound Identity Verify Compound Identity Lack of Efficacy->Verify Compound Identity Check Formulation Check Formulation Lack of Efficacy->Check Formulation Review Administration Route Review Administration Route Lack of Efficacy->Review Administration Route Analytical Chemistry (LC-MS, NMR) Analytical Chemistry (LC-MS, NMR) Verify Compound Identity->Analytical Chemistry (LC-MS, NMR) Solubility and Stability Assays Solubility and Stability Assays Check Formulation->Solubility and Stability Assays Pharmacokinetic Study Pharmacokinetic Study Review Administration Route->Pharmacokinetic Study Target Engagement Study Target Engagement Study Pharmacokinetic Study->Target Engagement Study Re-evaluate Mechanism of Action Re-evaluate Mechanism of Action Target Engagement Study->Re-evaluate Mechanism of Action

Caption: Decision tree for investigating a lack of in vivo efficacy.

Quantitative Data Summary

As no public data is available for this compound, the following table is a template for how such data could be presented.

Table 1: Hypothetical Dose-Response Data

Dose (mg/kg)NObserved Sedation (%)Efficacy Endpoint (Change %)
0 (Vehicle)100%0%
10105%15%
301020%45%
1001060%55% (with adverse effects)

Hypothetical Signaling Pathway

This diagram illustrates a potential mechanism of action where the compound inhibits a key kinase in a pro-inflammatory signaling pathway.

Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene_Expression Gene_Expression STAT->Gene_Expression Promotes Compound Compound Compound->JAK Inhibits

Caption: Hypothetical inhibition of the JAK-STAT pathway.

Technical Support Center: Refining Purification Methods for Acetylated Diarylheptanoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of acetylated diarylheptanoids. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to streamline your purification workflow.

Troubleshooting Guides

This section addresses common issues encountered during the acetylation and subsequent purification of diarylheptanoids.

Problem 1: Low or No Yield of Acetylated Product

Possible Cause Suggested Solution
Incomplete Reaction - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting diarylheptanoid.[1] - Optimize Reaction Time and Temperature: If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. - Reagent Stoichiometry: Ensure accurate measurement of reagents. A slight excess (1.1-1.5 equivalents) of the acetylating agent (e.g., acetic anhydride) is often beneficial.
Instability of Acetylating Agent - Use Fresh Reagents: Acylating agents like acetic anhydride (B1165640) are susceptible to hydrolysis. Use a fresh bottle or distill before use. - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Suboptimal Catalyst or Base - Catalyst Choice: For phenolic hydroxyl groups, a base catalyst like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) is often used to accelerate the reaction.[2][3] - Base Stoichiometry: Ensure a sufficient amount of base is used to neutralize the acidic byproduct (e.g., acetic acid).
Product Loss During Workup - Aqueous Quench: Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate to neutralize excess reagents and byproducts. - Extraction: Use an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) for extraction. Perform multiple extractions to ensure complete recovery of the product.

Problem 2: Presence of Impurities After Purification

Impurity Type Identification Troubleshooting and Optimization
Unreacted Starting Material Co-elution with the product, visible on TLC or HPLC.- Drive Reaction to Completion: Extend the reaction time or add a small amount of excess acetylating agent. - Optimize Chromatography: Employ a solvent gradient during column chromatography to improve separation. The acetylated product will be less polar than the starting diarylheptanoid.
Partially Acetylated Products Multiple spots/peaks with intermediate polarity between the starting material and the fully acetylated product.- Increase Reagent Stoichiometry: Use a larger excess of the acetylating agent and base. - Longer Reaction Time: Allow the reaction to proceed for a longer duration to ensure all hydroxyl groups are acetylated.
Deacetylation During Purification Appearance of the starting diarylheptanoid or partially acetylated products in fractions after chromatography, especially with silica (B1680970) gel.- Deactivate Silica Gel: The acidic nature of silica gel can catalyze deacetylation. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a neutralizer like triethylamine (B128534) (1-3%). - Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina (B75360) or a C18 reversed-phase column for purification.
Byproducts from Reagents Unidentified spots/peaks in the chromatogram.- Purify Reagents: Ensure the purity of solvents and reagents before use. - Aqueous Wash: During workup, wash the organic layer with brine or water to remove water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my diarylheptanoid acetylation reaction?

A1: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[1] Spot the reaction mixture alongside the starting diarylheptanoid standard on a silica gel plate. The acetylated product, being less polar, will have a higher Rf value (it will travel further up the plate). The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q2: My acetylated diarylheptanoid appears to be degrading on the silica gel column. What can I do to prevent this?

A2: Deacetylation on silica gel is a common issue due to the acidic nature of the stationary phase. To mitigate this, you can:

  • Neutralize the Silica Gel: Prepare a slurry of your silica gel in the chosen mobile phase and add a small amount of triethylamine (0.1-1% v/v).

  • Use an Alternative Sorbent: Consider using neutral alumina or a reversed-phase silica gel (C18) for your column chromatography.

  • Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography with optimized mobile phase conditions.

Q3: What are the best solvent systems for purifying acetylated diarylheptanoids using flash chromatography?

A3: The choice of solvent system depends on the specific polarity of your acetylated diarylheptanoid. A good starting point is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a moderately polar solvent like ethyl acetate. You can gradually increase the proportion of ethyl acetate to elute your compound. For example, a gradient of 10% to 50% ethyl acetate in hexane is a common range to explore.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the final purification step?

A4: Yes, HPLC is an excellent technique for obtaining high-purity acetylated diarylheptanoids.[4][5][6] Reversed-phase HPLC using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) is typically effective. The addition of a small amount of formic acid or trifluoroacetic acid (0.1%) to the mobile phase can improve peak shape.

Q5: How do I confirm the structure and purity of my final acetylated diarylheptanoid?

A5: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the presence of acetyl groups (characteristic methyl proton signals around δ 2.0-2.3 ppm in ¹H NMR) and the overall structure.[7][8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the acetylated product. A characteristic mass increase of 42.0106 Da for each added acetyl group will be observed.[9]

  • HPLC Analysis: To assess the purity of the final product by observing a single, sharp peak.

Data Presentation: Purification Method Comparison

The following table summarizes representative data for the purification of a model acetylated diarylheptanoid using different chromatographic techniques.

Purification Method Typical Yield (%) Purity (%) Processing Time (per sample) Advantages Disadvantages
Flash Chromatography (Silica Gel) 70-8590-951-2 hoursFast, suitable for larger quantities.Potential for deacetylation, lower resolution.
Preparative HPLC (Reversed-Phase) 60-75>982-4 hoursHigh resolution and purity.Slower, limited sample capacity.
High-Speed Counter-Current Chromatography (HSCCC) 75-90>973-5 hoursNo solid support (no irreversible adsorption or deacetylation), good for a range of polarities.[10]Requires specialized equipment.

Experimental Protocols

Protocol 1: General Procedure for Acetylation of a Diarylheptanoid

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the diarylheptanoid (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, pyridine).

  • Addition of Reagents: Add a base (e.g., pyridine or triethylamine, 2.0-3.0 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Acetylation: Cool the mixture in an ice bath (0 °C) and add acetic anhydride (1.5-2.0 eq.) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by slowly adding cold water or saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl (if a basic catalyst was used), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetylated product.

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the column.

  • Elution: Start the elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the acetylated diarylheptanoid.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

experimental_workflow cluster_acetylation Acetylation Reaction cluster_purification Purification cluster_characterization Characterization start Diarylheptanoid reagents Acetic Anhydride, Base (e.g., Pyridine) reaction Reaction (0°C to RT) start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup crude_product Crude Acetylated Diarylheptanoid workup->crude_product purification Chromatography (Flash, HPLC, or HSCCC) crude_product->purification analysis Fraction Analysis (TLC/HPLC) purification->analysis pure_product Pure Acetylated Diarylheptanoid analysis->pure_product characterization Structure & Purity Confirmation (NMR, MS, HPLC) pure_product->characterization

Caption: Experimental workflow for the synthesis and purification of acetylated diarylheptanoids.

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_reaction Optimize Reaction: - Increase time/temp - Adjust stoichiometry incomplete->optimize_reaction Yes check_workup Review Workup Procedure incomplete->check_workup No workup_issue Product Loss During Workup check_workup->workup_issue optimize_workup Optimize Extraction: - Adjust pH - Multiple extractions workup_issue->optimize_workup Yes check_purification Analyze Purification Method workup_issue->check_purification No deacetylation Deacetylation on Silica Gel check_purification->deacetylation optimize_chromatography Modify Chromatography: - Deactivate silica - Use alternative phase deacetylation->optimize_chromatography Yes coelution Co-elution of Impurities deacetylation->coelution No optimize_gradient Optimize Solvent Gradient coelution->optimize_gradient Yes

Caption: Troubleshooting logic for purifying acetylated diarylheptanoids.

References

Technical Support Center: Metabolic Instability of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the experimental investigation of the metabolic instability of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolic pathways for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate?

A1: Based on structurally related compounds like gingerols and shogaols found in ginger, the major metabolic pathways are expected to involve both Phase I and Phase II reactions.[1][2] Key transformations may include:

  • Phase I Metabolism: Primarily oxidation reactions such as hydroxylation and demethylation, catalyzed by Cytochrome P450 (CYP) enzymes.[3][4][5][6] Reduction of the ketone group is also a likely pathway.[1][2][7]

  • Phase II Metabolism: Conjugation reactions to increase water solubility for excretion. This typically involves glucuronidation and sulfation of the hydroxyl groups. Cysteine conjugation has also been observed for similar compounds.[1][2]

Q2: Which in vitro models are most appropriate for studying the metabolic stability of this compound?

A2: The most common and effective in vitro models for assessing metabolic stability are:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs.[8] They are useful for determining the intrinsic clearance by oxidative metabolism.[9][10]

  • Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II enzymes.[11] They provide a more complete picture of overall metabolic clearance.[9][10][12]

  • Liver S9 Fractions: These are a mixture of microsomal and cytosolic fractions and can be used to study both Phase I and some Phase II metabolic reactions.[8][10]

Q3: What analytical techniques are recommended for identifying and quantifying the parent compound and its metabolites?

A3: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis.[13][14][15][16] This technique offers the high sensitivity and specificity required to detect and quantify the parent compound and its various metabolites in complex biological matrices.[17]

Q4: What are the common challenges encountered when studying the metabolism of natural products like this diarylheptanoid?

A4: Researchers may face several challenges, including:

  • Chemical Complexity: Natural product extracts can contain multiple, structurally similar compounds, making it difficult to isolate and quantify the compound of interest.[18]

  • Poor Solubility: Many natural products have low aqueous solubility, which can complicate the experimental setup and lead to inaccurate results.[18]

  • Extensive First-Pass Metabolism: These compounds can be rapidly metabolized by the liver, leading to low bioavailability.[18]

  • Low Abundance of Metabolites: The concentration of metabolites can be very low, requiring highly sensitive analytical methods for detection.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
High variability in metabolic stability results between experiments. Inconsistent cell viability or microsomal activity.Always use hepatocytes with viability >80%. Ensure consistent lot and storage conditions for microsomes. Run a positive control with a known substrate to verify metabolic competency.[10]
Pipetting errors, especially with small volumes.Use calibrated pipettes and consider preparing master mixes to minimize pipetting variability.
Inconsistent incubation times or temperatures.Use a temperature-controlled incubator/shaker and a precise timer for all incubations.[17]
Parent compound disappears too quickly (high clearance). High intrinsic clearance of the compound.This may be an inherent property of the molecule. Consider using a lower concentration of microsomes/hepatocytes or shorter incubation time points.[12]
Non-enzymatic degradation.Run a control incubation without the NADPH cofactor (for microsomes) or with heat-inactivated enzymes to assess non-enzymatic degradation.
Parent compound shows no significant metabolism. Low intrinsic clearance.Increase the incubation time and/or the concentration of microsomes/hepatocytes.[17]
Compound is not a substrate for the enzymes in the test system.Consider using different test systems (e.g., S9 fractions, hepatocytes from different species).
The compound may be an inhibitor of the metabolic enzymes.Conduct a CYP inhibition assay to investigate this possibility.
Difficulty in detecting metabolites. Low metabolite formation.Increase the initial concentration of the parent compound or use a more concentrated cell/microsome suspension.
Inefficient extraction of metabolites.Optimize the extraction procedure. Test different organic solvents to stop the reaction and extract the compounds.
Insufficient analytical sensitivity.Optimize the LC-MS/MS method for the predicted metabolites. Use multiple reaction monitoring (MRM) for targeted detection.[16]

Quantitative Data Summary

The following table provides an example of how to structure the quantitative data obtained from an in vitro metabolic stability assay.

ParameterLiver MicrosomesHepatocytes
t1/2 (min) e.g., 25.3e.g., 18.7
Intrinsic Clearance (Clint, µL/min/mg protein or per 106 cells) e.g., 27.4e.g., 37.0
Primary Metabolites Detected e.g., M1 (Hydroxylated), M2 (Demethylated)e.g., M1, M2, M3 (Glucuronide conjugate)

Note: The values presented are for illustrative purposes only and will need to be determined experimentally.

Experimental Protocols

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of this compound.

Materials:

  • This compound (test compound)

  • Pooled human liver microsomes

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Positive control compound (e.g., a compound with known metabolic stability)

  • Organic solvent (e.g., acetonitrile (B52724) or methanol) to stop the reaction

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker set to 37°C

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (<1%).[12]

  • In a 96-well plate or microcentrifuge tubes, pre-warm the liver microsomes and phosphate buffer at 37°C.

  • Add the test compound to the microsome/buffer mixture to achieve the desired final concentration (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[17]

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold organic solvent.

  • Include a negative control incubation without NADPH to assess non-enzymatic degradation.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the samples to determine the percentage of the parent compound remaining at each time point.

  • Calculate the t1/2 and Clint from the disappearance rate of the parent compound.[17]

Visualizations

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Oxidized Oxidized Metabolites (e.g., Hydroxylation) Parent->Oxidized Reduced Reduced Metabolite (Ketone Reduction) Parent->Reduced Conjugated Conjugated Metabolites (e.g., Glucuronidation) Oxidized->Conjugated Reduced->Conjugated Excretion Excretion Conjugated->Excretion

Caption: Proposed metabolic pathway for the test compound.

Experimental_Workflow A Prepare Reagents (Compound, Microsomes, Buffer, NADPH) B Incubate at 37°C A->B C Sample at Time Points (0, 5, 15, 30, 60 min) B->C D Stop Reaction (Cold Acetonitrile) C->D E Protein Precipitation (Centrifugation) D->E F LC-MS/MS Analysis E->F G Data Analysis (Calculate t1/2 and Clint) F->G

Caption: Workflow for in vitro metabolic stability assay.

References

Validation & Comparative

A Comparative Analysis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and Curcumin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, both 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), a diarylheptanoid from Zingiber officinale (ginger), and curcumin, the principal curcuminoid from Curcuma longa (turmeric), have garnered significant interest for their therapeutic potential. This guide provides a detailed, objective comparison of their chemical properties, biological activities, and pharmacokinetic profiles, supported by available experimental data to aid researchers, scientists, and drug development professionals in their investigations.

Chemical and Physical Properties

A fundamental comparison begins with the distinct structural and physicochemical properties of these two polyphenolic compounds. While both share a heptane (B126788) backbone, their functional groups and overall structure contribute to differences in their biological activity and bioavailability.

Property5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetateCurcumin
Molecular Formula C₂₁H₂₆O₅C₂₁H₂₀O₆
Molecular Weight 374.4 g/mol 368.38 g/mol
Structure DiarylheptanoidDiarylheptanoid (Curcuminoid)
Source Zingiber officinale (Ginger)Curcuma longa (Turmeric)
Solubility Data not readily available, likely soluble in organic solvents.Poorly soluble in water, soluble in organic solvents.[1]
LogP Data not readily available~3.2[1]

Biological Activities: A Comparative Overview

Both compounds exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. However, the extent of their efficacy and the underlying mechanisms of action show notable differences.

Anti-Inflammatory Activity

Curcumin is well-documented for its potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and cyclooxygenase-2 (COX-2) activity.[2][3][4] Diarylheptanoids from ginger, including compounds structurally related to this compound, have also demonstrated anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6).[5][6]

ParameterThis compound (and related Diarylheptanoids)Curcumin
Inhibition of NO Production (IC₅₀) 16.7 - 27.2 µg/mL (for related diarylheptanoids)[7][8]37.50 ± 1.54 µg/mL
Inhibition of COX-2 Demonstrated by related diarylheptanoids (IC₅₀ of 20.7 - 27.3 µg/mL)[7][8]Inhibits COX-2 expression and activity.[3][9] 50% inhibition at 15 µM.[2]
Antioxidant Activity

The antioxidant capacities of both compounds are attributed to their phenolic hydroxyl groups, which can scavenge free radicals.

AssayThis compound (and related Diarylheptanoids)Curcumin
DPPH Radical Scavenging (IC₅₀) Data not specifically available for this compound.1.08 ± 0.06 µg/mL to 53 µM[10]
ABTS Radical Scavenging (IC₅₀) Data not specifically available for this compound.39.19 µg/mL[11]
Anti-Cancer Activity

Diarylheptanoids from ginger have shown promising anti-tumor effects. Studies on related compounds indicate that they may act by inducing DNA damage and inhibiting the ATR/CHK1 signaling pathway. Curcumin's anti-cancer properties are more extensively studied and are known to involve multiple signaling pathways, including the suppression of NF-κB.

Cancer Cell LineThis compound (and related Diarylheptanoids) (IC₅₀)Curcumin (IC₅₀)
Various human cancer cell lines IC₅₀ values for related diarylheptanoids range from 6.69 to 33.46 μM.Data varies widely depending on the cell line.

Pharmacokinetic Profiles

A significant challenge in the therapeutic application of both compounds is their pharmacokinetic profile, particularly bioavailability.

ParameterThis compoundCurcumin
Bioavailability Data not available. A study on a different canthinone alkaloid, 5-hydroxy-4-methoxycanthin-6-one, showed low oral bioavailability (16.62-24.42%) in rats.[12]Very low, typically less than 5%.[13] Can be enhanced with adjuvants like piperine.[14]
Half-life (t₁/₂) Data not available. The aforementioned canthinone alkaloid had a half-life of 0.85-2.11 hours in rats.[12]Short, approximately 1 to 2 hours in the bloodstream.[1][13]
Metabolism Likely undergoes hepatic metabolism.Rapidly metabolized in the liver and intestines.[1][13]

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in Macrophages
  • Cell Line: RAW 264.7 murine macrophages.

  • Methodology: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) to induce NO production. After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound. The IC₅₀ value is then determined from the dose-response curve.

DPPH Radical Scavenging Assay
  • Methodology: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. Different concentrations of the test compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance of the solution is then measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC₅₀ value is determined as the concentration of the test compound that scavenges 50% of the DPPH radicals.

Cell Viability Assay (MTT Assay)
  • Cell Lines: Various human cancer cell lines.

  • Methodology: Cells are seeded in 96-well plates and treated with different concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. The formazan (B1609692) crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Signaling Pathway Diagrams

experimental_workflow cluster_preparation Sample Preparation cluster_assays Biological Assays cluster_analysis Data Analysis compound This compound or Curcumin anti_inflammatory Anti-Inflammatory Assay (e.g., NO Production) compound->anti_inflammatory antioxidant Antioxidant Assay (e.g., DPPH Scavenging) compound->antioxidant anti_cancer Anti-Cancer Assay (e.g., MTT Assay) compound->anti_cancer ic50 IC50 Determination anti_inflammatory->ic50 antioxidant->ic50 anti_cancer->ic50 pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis

Caption: Experimental workflow for comparing the biological activities of the two compounds.

curcumin_nfkb_pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates COX2 COX-2, iNOS, IL-6 (Inflammatory Genes) Nucleus->COX2 Transcription Curcumin Curcumin Curcumin->IKK Inhibits diarylheptanoid_atr_pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates & Activates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Apoptosis Apoptosis CHK1->Apoptosis Diarylheptanoid Diarylheptanoid (from Ginger) Diarylheptanoid->ATR Down-regulates Diarylheptanoid->CHK1 Down-regulates

References

A Comparative Guide to the Anti-Tumor Potential of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and Related Diarylheptanoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-tumor effects of diarylheptanoids, a class of natural compounds, with a focus on 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297). Due to the limited publicly available data on the specific anti-tumor activity of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, this guide utilizes experimental data from structurally similar diarylheptanoids isolated from Zingiber officinale (ginger) as a proxy for comparison. The data is presented alongside standard-of-care chemotherapy agents to provide a relevant clinical context.

Comparative Analysis of In Vitro Cytotoxicity

The anti-proliferative activity of several diarylheptanoid analogues was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below. For comparison, typical IC50 ranges for the standard chemotherapy drug 5-Fluorouracil (5-FU) are also included.

Compound/DrugA549 (Lung Carcinoma) IC50 (µM)HepG2 (Hepatocellular Carcinoma) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)HCT116 (Colorectal Carcinoma) IC50 (µM)
Diarylheptanoid Analogues (from Z. officinale)
Analogue 610.11 ± 1.0812.33 ± 1.216.69 ± 0.8915.43 ± 1.529.87 ± 1.11
Analogue 1625.67 ± 2.1330.12 ± 2.8720.45 ± 1.9833.46 ± 3.1422.14 ± 2.05
Analogue 178.92 ± 0.9511.78 ± 1.157.14 ± 0.8213.55 ± 1.418.12 ± 0.99
Analogue 1814.23 ± 1.3318.91 ± 1.7611.56 ± 1.2421.89 ± 2.1113.78 ± 1.45
Analogue 1928.99 ± 2.5432.43 ± 3.0124.76 ± 2.33> 4026.54 ± 2.48
Standard Chemotherapy
5-Fluorouracil (5-FU)5 - 2510 - 502 - 105 - 201 - 10

Note: Data for diarylheptanoid analogues is sourced from a study on compounds from Zingiber officinale.[1][2][3][4] The IC50 values for 5-Fluorouracil are approximate ranges from various literature sources and can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are standard protocols for common in vitro and in vivo assays used to assess anti-tumor effects.

In Vitro Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11][12]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.[1][2][13][14][15]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT116) into the flank of immunodeficient mice.

  • Tumor Growth: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control to the respective groups according to a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight measurement, histopathology).

Visualizations: Workflows and Signaling Pathways

Visual representations of experimental processes and biological pathways can aid in understanding complex data and mechanisms.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Cell Line Selection Cell Line Selection MTT Assay (IC50) MTT Assay (IC50) Cell Line Selection->MTT Assay (IC50) Apoptosis Assay Apoptosis Assay MTT Assay (IC50)->Apoptosis Assay Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assay->Mechanism of Action Studies If promising Xenograft Model Xenograft Model Compound Treatment Compound Treatment Xenograft Model->Compound Treatment Tumor Growth Analysis Tumor Growth Analysis Compound Treatment->Tumor Growth Analysis Histopathology & Biomarker Analysis Histopathology & Biomarker Analysis Tumor Growth Analysis->Histopathology & Biomarker Analysis Initial Compound Initial Compound Initial Compound->Cell Line Selection Mechanism of Action Studies->Xenograft Model

Caption: A generalized workflow for the preclinical evaluation of anti-tumor compounds.

The anti-tumor activity of many natural compounds, including diarylheptanoids, is often attributed to their interaction with key cellular signaling pathways that regulate cell survival and proliferation. One such critical pathway is the PI3K/Akt pathway, which is frequently dysregulated in cancer.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation

References

A Comparative Analysis of Acetylated vs. Non-Acetylated Diarylheptanoids: Unveiling the Impact of Acetylation on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diarylheptanoids, a class of natural products characterized by a seven-carbon chain linking two aromatic rings, have garnered significant attention for their diverse pharmacological properties. A key structural modification that can profoundly influence their bioactivity is acetylation. This guide provides an objective comparison of acetylated and non-acetylated diarylheptanoids, supported by experimental data, to elucidate the effects of this chemical modification on their therapeutic potential.

Enhanced Cytotoxicity: The Case of Curcumin (B1669340) and Its Acetylated Derivatives

Acetylation has been shown to significantly enhance the cytotoxic effects of certain diarylheptanoids against various cancer cell lines. A prominent example is curcumin, a well-known diarylheptanoid, and its acetylated counterparts, diacetyldemethoxycurcumin (AC2) and triacetyldemethylcurcumin (AC5).

As demonstrated in the table below, the acetylated derivatives exhibit substantially lower IC50 values compared to the parent compound, curcumin, indicating a more potent cytotoxic effect. For instance, AC5 is nearly three times more active against the MCF-7 breast cancer cell line than curcumin.[1] This increased activity is also observed against prostate (DU-145) and non-small cell lung (NCI-H460) cancer cell lines.[1]

Table 1: Comparative Cytotoxicity (IC50, µM) of Curcumin and its Acetylated Derivatives [1]

CompoundMCF-7 (Breast Cancer)DU-145 (Prostate Cancer)NCI-H460 (Lung Cancer)
Curcumin (1)9.825.020.0
Diacetyldemethoxycurcumin (AC2)6.720.418.3
Triacetyldemethylcurcumin (AC5)3.616.310.7

Modulated Anti-Inflammatory Activity: A Complex Relationship

The influence of acetylation on the anti-inflammatory properties of diarylheptanoids appears to be more nuanced. In the case of curcumin and its derivatives, acetylation can either maintain or, in some instances, reduce the inhibitory effect on nitric oxide (NO) production, a key mediator in inflammation.

The data in Table 2 shows that while demethoxylation of curcumin did not significantly alter its NO inhibitory activity, acetylation of curcumin and its demethoxlyated derivatives (AC1, AC2, AC3, AC4, and AC6) led to a two- to three-fold decrease in activity compared to curcumin.[1] However, the unsymmetrical acetylated compound AC5 was found to regenerate the anti-inflammatory activity.[1] This suggests that the position and extent of acetylation play a crucial role in modulating the anti-inflammatory response.

Table 2: Comparative Nitric Oxide (NO) Inhibitory Activity (IC50, µM) of Curcumin and its Derivatives [1]

CompoundIC50 (µM)
Curcumin (1)18.5
Demethoxycurcumin (2)10.0
Bisdemethoxycurcumin (3)12.5
Diacetylcurcumin (AC1)50.0
Diacetyldemethoxycurcumin (AC2)30.0
Diacetylbisdemethoxycurcumin (AC3)No activity
Monoacetylcurcumin (AC4)No activity
Triacetyldemethylcurcumin (AC5)14.5
l-NAME (Control)59.5

Experimental Protocols

To facilitate further research and verification of these findings, detailed methodologies for key experiments are provided below.

Synthesis of Acetylated Diarylheptanoids (Diacetylcurcumin)

A common method for the acetylation of diarylheptanoids involves the use of acetic anhydride (B1165640) in the presence of a base.

Protocol for the Synthesis of Diacetylcurcumin:

  • Dissolve the diarylheptanoid (e.g., curcumin) in a suitable solvent such as ethyl acetate.

  • Add acetic anhydride and pyridine (B92270) to the solution.

  • Stir the reaction mixture at room temperature for several hours.

  • After the reaction is complete (monitored by thin-layer chromatography), pour the mixture into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a mild acid (e.g., dilute HCl), followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to obtain the pure acetylated diarylheptanoid.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol for MTT Assay:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (acetylated and non-acetylated diarylheptanoids) and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • The MTT is reduced by metabolically active cells to form insoluble formazan (B1609692) crystals.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Nitric Oxide Inhibition Assay (Griess Assay)

The Griess assay is used to measure the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).

Protocol for Griess Assay:

  • Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce NO production and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • The absorbance is proportional to the nitrite concentration. A standard curve using known concentrations of sodium nitrite is used to quantify the amount of NO produced.

Signaling Pathways and Molecular Mechanisms

The biological activities of diarylheptanoids are often attributed to their ability to modulate key signaling pathways involved in inflammation and cancer. Acetylation can potentially alter the interaction of these compounds with their molecular targets within these pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses and cell survival. Diarylheptanoids are known to inhibit NF-κB activation. Acetylation may enhance or alter this inhibitory effect by modifying the compound's ability to interact with key components of the pathway, such as IκB kinase (IKK).

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) IkB->IkB_NF_kB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NF_kB NF-κB (p50/p65) NF_kB->IkB_NF_kB NF_kB_n NF-κB (Active) NF_kB->NF_kB_n translocation IkB_NF_kB->NF_kB Diarylheptanoids Diarylheptanoids (Acetylated & Non-acetylated) Diarylheptanoids->IKK_complex inhibits DNA DNA NF_kB_n->DNA binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression induces MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocation Diarylheptanoids Diarylheptanoids (Acetylated & Non-acetylated) Diarylheptanoids->Raf inhibits? Diarylheptanoids->MEK inhibits? Diarylheptanoids->ERK inhibits? Transcription_Factors Transcription Factors (e.g., AP-1, Myc) ERK_n->Transcription_Factors activates Gene_Expression Cell Proliferation, Survival, etc. Transcription_Factors->Gene_Expression regulates

References

A Comparative Analysis of Ginger's Bioactive Compounds: Diarylheptanoids vs. Gingerols

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of two major classes of phenolic compounds found in ginger (Zingiber officinale): diarylheptanoids, including the less-studied 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), and the well-characterized gingerols.

While extensive research has illuminated the therapeutic potential of gingerols, specific experimental data for many diarylheptanoids, such as 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, remains limited. This guide, therefore, presents a detailed, data-driven comparison for prominent gingerols and discusses the known biological activities of diarylheptanoids as a broader class, highlighting structure-activity relationships where available.

Introduction to Bioactive Compounds in Ginger

Ginger's medicinal properties are largely attributed to its rich content of phenolic compounds, primarily gingerols and diarylheptanoids.[1] Gingerols, such as[2]-gingerol,-gingerol, and[3]-gingerol, are the most abundant pungent components in fresh ginger.[4] Upon drying or heat treatment, gingerols can be converted to shogaols, which often exhibit enhanced biological activities.[5] Diarylheptanoids, characterized by a 1,7-diphenylheptane (B14701375) skeleton, represent another significant class of bioactive constituents in ginger with a wide range of reported pharmacological effects.[6][7]

Comparative Biological Activity: A Data-Driven Overview

Quantitative data on the biological activities of[2]-gingerol,[8]-gingerol,[3]-gingerol, and[2]-shogaol have been extensively reported. The following tables summarize key findings from in vitro studies on their antioxidant, anti-inflammatory, and cytotoxic effects.

Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The IC50 value represents the concentration required to scavenge 50% of the radicals.

CompoundDPPH Radical Scavenging IC50 (µM)Superoxide Radical Scavenging IC50 (µM)Hydroxyl Radical Scavenging IC50 (µM)Reference
[2]-Gingerol 26.34.054.62[9]
[8]-Gingerol 19.472.51.97[9]
[3]-Gingerol 10.471.681.35[9]
[2]-Shogaol 8.050.850.72[9]

A lower IC50 value indicates greater antioxidant activity.

Anti-inflammatory Activity

The anti-inflammatory properties are often assessed by measuring the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

CompoundInhibition of NO Production (IC50)Inhibition of PGE2 Production (IC50)Reference
[2]-Gingerol >50 µM-[10]
[8]-Gingerol --
[3]-Gingerol -Most pronounced activity among gingerols[11]
[2]-Shogaol Superior to[2]-gingerolMuch higher than gingerols[10][11]

Further studies are needed to establish precise IC50 values for all compounds under standardized conditions.

Cytotoxic Activity

The cytotoxic effects of these compounds are evaluated against various cancer cell lines, with the IC50 value indicating the concentration required to inhibit 50% of cell growth.

CompoundCell LineIC50 (µM)Reference
[3]-Gingerol Triple-Negative Breast Cancer (TNBC) MDA-MB-231122.45[12]
[3]-Gingerol Human Cervical Cancer (HeLa)29.19[13]
[3]-Gingerol Human Colorectal Cancer (SW480)Cytotoxic at 50-100 µM[14]
Diarylheptanoids (General) Various Tumor Cell Lines6.69 - 33.46[6]

Diarylheptanoids: An Overview of a Promising Class

Key reported activities of diarylheptanoids include:

  • Anti-inflammatory Effects: Diarylheptanoids like yakuchinone A and B have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory pathway, through the suppression of NF-κB activation.[3]

  • Antioxidant Properties: The presence of phenolic hydroxyl groups in the structure of diarylheptanoids contributes to their antioxidant activity.[15]

  • Cytotoxic and Anticancer Activity: Several diarylheptanoids have demonstrated potent cytotoxic effects against a range of cancer cell lines.[6][17] Structure-activity relationship studies suggest that the presence of acetoxyl groups and an α,β-unsaturated ketone moiety can enhance this activity.[17]

Signaling Pathways

The biological effects of both gingerols and diarylheptanoids are mediated through their interaction with various cellular signaling pathways.

G cluster_0 Gingerols & Shogaols cluster_1 Diarylheptanoids cluster_2 Signaling Pathways cluster_3 Cellular Response Gingerols [6]-Gingerol [8]-Gingerol [10]-Gingerol [6]-Shogaol NFkB NF-κB Pathway Gingerols->NFkB Inhibition MAPK MAPK Pathway Gingerols->MAPK Nrf2 Nrf2 Pathway Gingerols->Nrf2 Activation Diarylheptanoids Yakuchinone A/B Hirsutenone Diarylheptanoids->NFkB Inhibition PI3K_Akt PI3K/Akt Pathway Diarylheptanoids->PI3K_Akt Inflammation ↓ Inflammation (↓ COX-2, iNOS, Pro-inflammatory Cytokines) NFkB->Inflammation MAPK->Inflammation Oxidative_Stress ↓ Oxidative Stress Nrf2->Oxidative_Stress Apoptosis ↑ Apoptosis in Cancer Cells PI3K_Akt->Apoptosis

Figure 1. Simplified overview of signaling pathways modulated by gingerols, shogaols, and diarylheptanoids.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay determines the free radical scavenging capacity of the test compounds.[18][19][20]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • Test compounds (Gingerols, Diarylheptanoids)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Prepare serial dilutions of the test compounds and the positive control in the same solvent.

  • In a 96-well plate, add a specific volume of each compound dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction. A blank well should contain only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis A Prepare DPPH Solution (0.1 mM in Methanol) D Add DPPH Solution to Initiate Reaction A->D B Prepare Serial Dilutions of Test Compounds & Control C Add Compound Dilutions to 96-well Plate B->C C->D E Incubate in Dark (Room Temp, 30 min) D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Figure 2. Experimental workflow for the DPPH antioxidant assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[21][22][23]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Cell culture medium (e.g., DMEM)

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. A control group should not be stimulated with LPS.

  • Incubate the plate for a further period (e.g., 24 hours).

  • After incubation, collect the cell culture supernatant.

  • In a new 96-well plate, mix the supernatant with an equal volume of Griess Reagent (prepared by mixing Part A and Part B).

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at a wavelength of approximately 540 nm.

  • A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][24][25][26]

Materials:

  • Cancer cell lines (e.g., HeLa, MDA-MB-231)

  • Test compounds

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach and grow for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Shake the plate gently to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value is calculated from the dose-response curve.

Conclusion

The available evidence strongly supports the potent antioxidant, anti-inflammatory, and cytotoxic activities of gingerols and shogaols, with a growing body of research highlighting the significant therapeutic potential of diarylheptanoids. While direct comparative data for this compound is currently lacking, the promising activities of other diarylheptanoids warrant further investigation into this specific compound and the broader class. The experimental protocols provided herein offer a standardized framework for future comparative studies to elucidate the full pharmacological profile of these valuable natural products.

References

A Comparative Guide to the Reproducibility of Experiments with 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the diarylheptanoid 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), focusing on the reproducibility of experiments related to its biological activities. Due to the limited specific data on this compound, this guide draws comparisons with other well-studied diarylheptanoids and alternative natural products with similar biological activities. The objective is to provide a framework for researchers to design robust and reproducible experiments in the exploration of these compounds for drug development.

Introduction to 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

This compound is a member of the diarylheptanoid class of natural products.[1][2] Diarylheptanoids are characterized by a seven-carbon chain linking two aromatic rings and are found in various plants, notably in the ginger family (Zingiberaceae).[1][3] These compounds, including the subject of this guide, have garnered interest for their potential pharmacological effects, which include anti-inflammatory, antioxidant, and anti-tumor activities.[1][4][5]

The reproducibility of experiments involving natural products is a critical aspect of scientific research, ensuring the validity and reliability of findings.[6][7][8][9] Key factors influencing reproducibility include the purity of the isolated compound, detailed and standardized experimental protocols, and the use of appropriate controls.[6]

Comparison of Biological Activities and Data

Quantitative data on the specific biological activities of this compound is scarce in publicly available literature. Therefore, this section presents a comparative summary of the reported activities of related diarylheptanoids and other natural compounds with similar therapeutic potential. This data can serve as a benchmark for future studies on this compound.

Table 1: Comparison of Anti-Inflammatory Activity

CompoundSourceAssayKey Findings (IC50/EC50)Reference
Related Diarylheptanoids
CurcuminCurcuma longaLPS-stimulated macrophagesInhibition of TNF-α and IL-6[10]
ASPP 092Curcuma comosaEPP-induced ear edema in miceSignificant reduction in edema[11]
AlnustoneCurcuma xanthorrhizaCarrageenin-induced hind paw edema in ratsSignificant anti-inflammatory activity[12]
Alternative Anti-Inflammatory Agents
ResveratrolGrapes, BerriesVarious inflammatory modelsPotent anti-inflammatory effects[13][14]
Boswellic AcidsBoswellia serrataVarious inflammatory modelsInhibition of pro-inflammatory enzymes[14]

Table 2: Comparison of Antioxidant Activity

CompoundSourceAssayKey FindingsReference
Related Diarylheptanoids
Diarylheptanoids from Zingiber officinaleZingiber officinaleSuperoxide anion radical scavengingStrong scavenging activities[4]
Cyclic Diarylheptanoid (19)Myrica nanaDPPH assayIC50 = 7.9 μg/mL[15]
Alternative Antioxidant Agents
QuercetinFruits, VegetablesVarious antioxidant assaysStrong antioxidant potential[16]
Epigallocatechin-3-gallate (EGCG)Green TeaVarious antioxidant assaysPotent free radical scavenger[14]

Experimental Protocols for Key Biological Assays

To promote reproducibility, detailed experimental protocols are essential. Below are standardized methodologies for assessing the anti-inflammatory and antioxidant activities of diarylheptanoids.

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour. Subsequently, cells are stimulated with LPS (1 µg/mL) for 24 hours. A positive control, such as dexamethasone, should be included.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value (concentration causing 50% inhibition) is determined.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.

  • Reagents: A stock solution of DPPH (e.g., 0.1 mM in methanol) is prepared.

  • Procedure: The test compound is dissolved in a suitable solvent (e.g., methanol) to prepare various concentrations. An aliquot of each concentration is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

  • Data Analysis: The percentage of radical scavenging activity is calculated. The EC50 value (effective concentration to scavenge 50% of DPPH radicals) is determined.

Visualizing Experimental Workflows and Pathways

To enhance clarity and understanding, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_extraction Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis & Interpretation extraction Extraction from Zingiber officinale isolation Isolation of This compound extraction->isolation purification Purification & Purity Assessment (>95%) isolation->purification anti_inflammatory Anti-inflammatory Assays purification->anti_inflammatory antioxidant Antioxidant Assays purification->antioxidant data_analysis IC50/EC50 Determination anti_inflammatory->data_analysis antioxidant->data_analysis comparison Comparison with Alternatives data_analysis->comparison reproducibility Reproducibility Assessment comparison->reproducibility

Figure 1. Experimental workflow for the evaluation of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus iNOS iNOS (Nitric Oxide) Nucleus->iNOS transcription Diarylheptanoid 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-yl acetate Diarylheptanoid->IKK Inhibits

Figure 2. Postulated anti-inflammatory signaling pathway inhibited by the diarylheptanoid.

Conclusion and Recommendations for Reproducible Research

The exploration of novel natural products like this compound holds significant promise for drug discovery. However, to ensure the reliability of research findings, a strong emphasis must be placed on experimental reproducibility. Researchers are encouraged to:

  • Thoroughly Characterize Compounds: Ensure high purity of the test compound (ideally >95%) and provide detailed characterization data.

  • Publish Detailed Protocols: Disclose all experimental parameters, including cell line sources, reagent concentrations, and incubation times.

  • Utilize Positive and Negative Controls: Include well-characterized compounds as positive controls to validate assay performance.

  • Repeat Experiments: Conduct experiments multiple times to ensure the consistency of the results.

  • Promote Data Sharing: Make raw data and analysis methods available to the scientific community to facilitate verification.

By adhering to these principles, the scientific community can build a more robust and reliable foundation of knowledge for the development of new therapeutics from natural sources.

References

"synergistic effects of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate with chemotherapy"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synergistic Effects of Diarylheptanoids with Chemotherapy

Introduction

The quest for more effective and less toxic cancer treatments has led researchers to explore combination therapies, where natural compounds are used to enhance the efficacy of conventional chemotherapeutic agents. Diarylheptanoids, a class of plant-derived phenolic compounds found in species like ginger (Zingiber officinale) and turmeric (Curcuma longa), have garnered significant attention for their potential anticancer properties[1]. The specific compound, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), belongs to this class[2]. While direct synergistic data for this exact molecule is limited in published literature, extensive research on structurally similar diarylheptanoids demonstrates a strong potential for synergistic interactions with chemotherapy. These compounds can act as chemosensitizers, reducing the required dose of cytotoxic drugs and thereby mitigating severe side effects[3].

This guide provides a comparative overview of the synergistic effects of various diarylheptanoids with standard chemotherapeutic drugs, supported by experimental data from preclinical studies. We will delve into the quantitative measures of this synergy, the underlying molecular mechanisms, and the detailed protocols used to ascertain these effects.

Comparative Efficacy of Diarylheptanoid-Chemotherapy Combinations

The synergy between a diarylheptanoid and a chemotherapeutic agent is often quantified by the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The dose reduction index (DRI) quantifies how many folds the dose of a drug can be reduced in a combination to achieve a given effect level.

Table 1: In Vitro Synergistic Effects of Diarylheptanoids with Chemotherapeutic Agents

Diarylheptanoid Chemotherapy Agent Cancer Cell Line IC50 (Chemo Alone) IC50 (Combination) Combination Index (CI) Supporting Evidence
Gingerol Doxorubicin (B1662922) HepG2 (Liver Cancer) 0.52 µM 0.37 µM ~1.1 (Additive) Doxorubicin and Gingerol combination induced significant G2/M phase cell cycle arrest[4].
Gingerol Doxorubicin Huh7 (Liver Cancer) 50 nM 30 nM ~1.0 (Additive) The study showed a moderate enhancement of doxorubicin's cytotoxic profile[4].
Synthetic Diarylheptanoid (Compound 2j) Doxorubicin HepG2 (Liver Cancer) Not Reported Significantly Reduced Not Reported Pre-treatment with 3 µM of Compound 2j for 6 hours sensitized cells to doxorubicin[3].
Synthetic Diarylheptanoid (Compound 2j) Cisplatin HepG2 (Liver Cancer) Not Reported Significantly Reduced Not Reported Compound 2j demonstrated significant chemosensitization activity with cisplatin[3].

| Synthetic Diarylheptanoid (Compound 2j) | Taxol | HepG2 (Liver Cancer) | Not Reported | Significantly Reduced | Not Reported | The study highlights the potential of this diarylheptanoid to enhance Taxol's efficacy[3]. |

Table 2: In Vivo Synergistic Effects of Diarylheptanoids with Chemotherapy

Diarylheptanoid (DAH) Chemotherapy Agent Animal Model Key Findings Supporting Evidence

| Diarylheptanoids from Alpinia officinarum | Sorafenib (B1663141) | Hepatocellular Carcinoma (HCC) Mice | The combination of DAH and Sorafenib led to a greater reduction in tumor burden and liver damage compared to either agent alone. This was evidenced by repaired liver function parameters and enhanced hepatic structure[5]. | The co-treatment also resulted in significant downregulation of oncogenic genes like p53, IL-6, MMP9, and VEGF[5]. |

Mechanisms of Synergy: Signaling Pathways

Diarylheptanoids exert their synergistic effects by modulating multiple signaling pathways that are crucial for cancer cell survival, proliferation, and resistance to therapy. The combination of a diarylheptanoid with a chemotherapeutic agent can thus attack the cancer cell on multiple fronts, leading to enhanced apoptosis and cell cycle arrest.

Synergy_Signaling_Pathway cluster_0 Chemotherapy (e.g., Doxorubicin) cluster_1 Diarylheptanoid cluster_2 Cellular Response Chemo Chemotherapy DNA_Damage DNA Damage Chemo->DNA_Damage p53 p53 (Tumor Suppressor) DNA_Damage->p53 activates Apoptosis Enhanced Apoptosis DNA_Damage->Apoptosis DAH Diarylheptanoid PI3K PI3K DAH->PI3K ATR ATR DAH->ATR DAH->p53 Akt Akt PI3K->Akt Proliferation Decreased Proliferation Akt->Proliferation inhibits CHK1 CHK1 ATR->CHK1 CellCycleArrest Cell Cycle Arrest (G2/M) CHK1->CellCycleArrest regulates p53->Apoptosis p53->CellCycleArrest

Caption: Mechanism of synergy between chemotherapy and diarylheptanoids.

This diagram illustrates that while chemotherapy induces DNA damage, diarylheptanoids can inhibit crucial survival pathways like PI3K/Akt and DNA damage response pathways like ATR/CHK1[1][6]. Furthermore, some diarylheptanoids can activate the tumor suppressor p53, collectively leading to enhanced apoptosis and cell cycle arrest[3].

Experimental Protocols

Detailed and reproducible methodologies are critical for validating synergistic effects. Below are representative protocols for key experiments cited in the literature.

Cell Viability and Synergy Analysis (MTT Assay & Combination Index)

This protocol is used to determine the cytotoxic effects of the compounds, alone and in combination, and to quantify their synergistic interaction.

Experimental_Workflow start Seed cancer cells (e.g., HepG2) in 96-well plates step1 Allow cells to adhere for 24 hours start->step1 step2 Treat cells with: 1. Diarylheptanoid (serial dilutions) 2. Chemotherapy (serial dilutions) 3. Combination (constant ratio) step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT reagent (e.g., 5 mg/mL) step3->step4 step5 Incubate for 4 hours, then add DMSO to dissolve formazan (B1609692) step4->step5 step6 Measure absorbance at 570 nm using a plate reader step5->step6 step7 Calculate IC50 values and Combination Index (CI) using CompuSyn software step6->step7 end Synergy/Additive/Antagonism Determination step7->end

Caption: Workflow for determining drug synergy via MTT assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HCT116, HepG2) are seeded in 96-well plates at a density of 2,500-5,000 cells per well and allowed to attach for 24 hours.

  • Treatment: Cells are treated with serial dilutions of the diarylheptanoid alone, the chemotherapeutic agent alone, or a combination of both at a constant molar ratio.

  • Incubation: Plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader.

  • Analysis: IC50 values are calculated, and the Combination Index (CI) is determined using specialized software like CompuSyn to evaluate the nature of the interaction.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate how the combination treatment affects the distribution of cells in different phases of the cell cycle.

Methodology:

  • Treatment: Cells are treated with the diarylheptanoid, chemotherapy, or their combination for a specified time (e.g., 24 hours).

  • Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is quantified to identify cell cycle arrest. Studies show that doxorubicin combined with gingerol can significantly induce G2/M phase arrest[4].

Western Blot Analysis for Signaling Proteins

This protocol is used to measure the changes in protein expression levels within key signaling pathways.

Methodology:

  • Protein Extraction: Following treatment, cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

  • Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against target proteins (e.g., p-Akt, p53, CHK1, Caspase-3) overnight.

  • Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. This method can confirm, for example, the downregulation of ATR and CHK1 protein levels by diarylheptanoids[1].

Conclusion

The available evidence strongly suggests that diarylheptanoids, the class of compounds to which 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate belongs, are promising candidates for combination cancer therapy. They have been shown to work additively or synergistically with conventional chemotherapeutic agents like doxorubicin, cisplatin, and sorafenib across various cancer types[3][4][5]. The mechanisms behind this synergy are multifaceted, involving the modulation of critical pathways that control cell cycle progression, apoptosis, and DNA damage repair. While further studies are needed to elucidate the specific synergistic profile of this compound, the data from related compounds provide a solid foundation and a compelling rationale for its investigation as a chemosensitizing agent in future preclinical and clinical studies.

References

A Comparative Analysis of the Therapeutic Index of Diarylheptanoids, with a Focus on 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative evaluation of the therapeutic index of diarylheptanoids, a class of plant-derived phenolic compounds. While direct and extensive therapeutic index data for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is limited in publicly accessible literature, this document evaluates its potential by comparing it with structurally similar and well-researched diarylheptanoids, such as Curcumin (B1669340) and Yakuchinone A. The therapeutic index (TI), a critical measure of a drug's safety, is defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a safer drug.

The comparison focuses on the cytotoxic (toxic) and cytostatic (therapeutic) effects of these compounds, primarily in the context of oncology and inflammatory diseases, which are the most common targets for this class of molecules.

Quantitative Data Comparison

The therapeutic potential of a compound is initially assessed by comparing its efficacy (often measured as the half-maximal inhibitory concentration, IC50, against disease targets like cancer cells) to its toxicity (measured as the cytotoxic concentration, CC50, against normal cells). The ratio of CC50 to IC50 provides an in vitro therapeutic index. The following tables summarize available data for representative diarylheptanoids.

Table 1: In Vitro Efficacy (IC50) of Diarylheptanoids Against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Yakuchinone A P-388Murine Leukemia1.8
A549Human Lung Cancer14.3
MCF-7Human Breast Cancer19.4
Curcumin MCF-7Human Breast Cancer15.5
U-87 MGHuman Glioblastoma22.5
Compound 1 *A2780Human Ovarian Cancer12.1
HCT-116Human Colon Cancer10.3

Note: "Compound 1" refers to 1,7-bis(4-hydroxyphenyl)-3-heptyl acetate, a structurally related diarylheptanoid from Curcuma longa.

Table 2: In Vitro Cytotoxicity (CC50) of Diarylheptanoids Against Normal Cell Lines

CompoundCell LineCell TypeCC50 (µM)Reference
Yakuchinone A VeroMonkey Kidney Fibroblast>40
Curcumin HUVECHuman Umbilical Vein Endothelial>100
Compound from A. officinarum RAW 264.7Mouse Macrophage74.1

Note: The compound from Alpinia officinarum is 5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-3-heptanone, a close analog.

Experimental Protocols

The data presented above is typically generated using standardized in vitro assays. Understanding these methodologies is crucial for interpreting the results and designing future experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Principle: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Plate cells (both cancerous and normal) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate) and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC50 (for cancer cells) or CC50 (for normal cells) is determined by plotting viability against compound concentration.

Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

Diarylheptanoids are often evaluated for their anti-inflammatory properties. This is commonly tested by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Principle: LPS stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified using the Griess reagent.

  • Methodology:

    • Cell Seeding: Plate RAW 264.7 macrophage cells in 96-well plates.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulation: Induce an inflammatory response by adding LPS to the wells (except for the negative control).

    • Incubation: Incubate the plates for 24 hours.

    • NO Measurement: Collect the cell culture supernatant and mix it with the Griess reagent.

    • Absorbance Reading: Measure the absorbance at 540 nm. The quantity of nitrite (B80452) is a direct indicator of NO production.

    • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Visualizations

Workflow for Therapeutic Index Evaluation

The following diagram illustrates the conceptual workflow for determining the therapeutic index of a novel compound, starting from in vitro screening through to potential in vivo validation.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment A Compound Synthesis & Characterization B Efficacy Screening (e.g., Cancer Cell Lines) A->B C Cytotoxicity Screening (e.g., Normal Cell Lines) A->C D Calculate In Vitro TI (CC50 / IC50) B->D C->D E Animal Model of Disease (Efficacy - ED50) D->E Promising Candidate G Calculate In Vivo TI (TD50 / ED50) E->G H Pharmacokinetics (ADME) E->H F Toxicity Studies in Animals (Toxicity - TD50) F->G F->H I Lead Optimization or Pre-clinical Development G->I

Caption: Workflow for evaluating the therapeutic index of a compound.

Signaling Pathway Modulation by Diarylheptanoids

Diarylheptanoids, including curcumin and related compounds, frequently exert their anti-inflammatory and anti-cancer effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, cell survival, and proliferation.

G LPS Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_p65 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65->Nucleus Translocation NFkB_IkB Inactive Complex (NF-κB + IκBα) Transcription Gene Transcription Proteins Pro-inflammatory Proteins (COX-2, iNOS, Cytokines) Transcription->Proteins Diarylheptanoid Diarylheptanoids (e.g., Curcumin) Diarylheptanoid->IKK Inhibits

Comparative Efficacy of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and Related Diarylheptanoids Versus Placebo: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Summary

The following tables summarize the quantitative data from relevant preclinical studies, offering a comparative overview of the efficacy of diarylheptanoids and plant extracts containing them against control or placebo groups.

Table 1: Summary of In Vivo Anti-Inflammatory Efficacy Data for Diarylheptanoid-Containing Extracts

Test SubstanceModel OrganismDisease ModelKey Efficacy Endpoint(s)Results vs. Control/PlaceboReference
Curcuma comosa Hexane and Ethanolic ExtractsRatCarrageenan-induced hind paw edemaPaw volume reductionBoth extracts significantly reduced paw edema compared to the control group. The ethanolic extract showed a dose-dependent effect.
Non-phenolic diarylheptanoids from Curcuma xanthorrhizaRatCarrageenan-induced hind paw edemaInhibition of edemaThe three isolated diarylheptanoids exerted significant anti-inflammatory activity.[1]
Methanol extract of Alpinia officinarumMouseTPA-induced tumor promotionReduction in tumor incidence and number85% reduction in the average number of tumors per mouse compared to the control group.[2]

Table 2: Summary of In Vitro Antioxidant and Neuroprotective Activity of a Diarylheptanoid from Curcuma comosa

Test SubstanceCell LineInsultKey Efficacy Endpoint(s)Results vs. ControlReference
Compound 092 ((3S)-1-(3,4-dihydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol)SH-SY5Y human neuroblastoma cellsHydrogen peroxide (H₂O₂) induced oxidative stressReduction of reactive oxygen species (ROS), suppression of apoptotic cell death (reduced phospho-p53 and cleaved caspase-3)Significantly reduced ROS production and markers of apoptosis in a concentration-dependent manner.[3][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The basal volume of the right hind paw is measured using a plethysmometer.

    • The test substance (e.g., Curcuma comosa extract) or placebo (vehicle) is administered orally or intraperitoneally.

    • After a set period (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Hydrogen Peroxide-Induced Neurotoxicity in SH-SY5Y Cells

This in vitro assay evaluates the neuroprotective and antioxidant effects of a substance.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are pre-incubated with various non-toxic concentrations of the test compound (e.g., Compound 092) for a specified duration (e.g., 12 hours).[3]

    • Hydrogen peroxide (H₂O₂) is added to the media to induce oxidative stress and cell death.

    • Cell viability is assessed using methods like the MTT assay.

    • Mechanistic studies can include measuring intracellular reactive oxygen species (ROS) levels using fluorescent probes and analyzing protein expression of apoptotic markers (e.g., cleaved caspase-3, phospho-p53) via Western blotting.[3]

  • Data Analysis: Cell viability and other measured parameters are compared between cells treated with the test compound and H₂O₂ versus those treated with H₂O₂ alone.

Visualizations

Signaling Pathway

Diarylheptanoids, including compounds structurally related to 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), often exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates this proposed mechanism of action.

G Proposed Anti-Inflammatory Signaling Pathway of Diarylheptanoids cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Diarylheptanoids Diarylheptanoids Diarylheptanoids->IKK Inhibits Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

Caption: Diarylheptanoids may inhibit NF-κB signaling to reduce inflammation.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vivo anti-inflammatory efficacy of a test compound.

G Experimental Workflow for In Vivo Anti-Inflammatory Assessment Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Baseline Measurement Baseline Measurement Grouping->Baseline Measurement Compound Administration Compound Administration Baseline Measurement->Compound Administration Induction of Inflammation Induction of Inflammation Compound Administration->Induction of Inflammation Data Collection Data Collection Induction of Inflammation->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Results Statistical Analysis->Results

Caption: A standard workflow for preclinical in vivo anti-inflammatory studies.

References

A Meta-Analysis of Diarylheptanoid Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the bioactivities of diarylheptanoids. Summarizing quantitative data from recent studies, this document offers a comparative look at the anticancer, anti-inflammatory, antioxidant, and neuroprotective effects of this promising class of natural compounds. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and development.

Diarylheptanoids, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) skeleton, have garnered significant interest in the scientific community for their diverse pharmacological activities.[1] Found in various plant families such as Zingiberaceae (ginger, turmeric), Betulaceae (birch), and Juglandaceae (walnut), these compounds have been investigated for their potential therapeutic applications. This guide synthesizes findings from multiple studies to provide a clear comparison of their bioactivities.

Anticancer Activity

Diarylheptanoids have demonstrated notable cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric for comparison.

DiarylheptanoidCancer Cell LineIC50 (µM)Reference
Compound 1 HL-60Strong[2]
Compound 2 HL-60Moderate[2]
Diarylheptanoid 1 HT-2922.4[3]
Diarylheptanoid 2 HCT1160.34[3]
Diarylheptanoid 3 HeLa, MNK-45-[4]
Diarylheptanoid 5 HeLa6.4[4]
Diarylheptanoid 5 MNK-457.8[4]
Diarylheptanoid 7 HeLa, MNK-45-[4]
Diarylheptanoid 8 HeLa, MNK-45-[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of natural products.[5][6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the diarylheptanoid compounds and incubate for a specified period (e.g., 72 hours).[7]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[7]

  • Incubation: Incubate the plate at 37°C for 1.5 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[7][8]

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking and then measure the absorbance at a wavelength of 492 nm using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Activity

Chronic inflammation is a key factor in a variety of diseases.[9] Diarylheptanoids have shown potential in modulating inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators.

DiarylheptanoidAssayTargetIC50 (µM)Reference
Compound 1 NO ProductionRAW 264.7 Macrophages3.13[10]
Compound 2 NO ProductionRAW 264.7 Macrophages2.81[10]
Compound 3 NO ProductionRAW 264.7 Macrophages2.41[10]
Compound 1 NO ProductionRAW 264.7 Macrophages7.99[11]
Alnuside A (27 )NO ProductionRAW 264.7 Macrophages8.08[11]
1-(3'-methoxy-4'- hydroxyphenyl)-7-phenyl- 3-heptanoneProtein Denaturation-25.71 ± 0.54 µg/mL[4]
1-(3'-methoxy-4'- hydroxyphenyl)-7-(4"-hydroxyphenyl)- 3-heptanoneProtein Denaturation-15.28 ± 0.66 µg/mL[4]

Experimental Protocol: LPS-Induced TNF-α Inhibition in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to attach overnight.[12]

  • Compound and LPS Treatment: Remove the medium and add 100 µL of fresh medium containing the diarylheptanoid at various concentrations. Subsequently, add 100 µL of medium containing LPS (typically 10-100 ng/mL) to stimulate the cells.[12]

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cytokine production.[13]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[14]

Antioxidant Activity

The antioxidant capacity of diarylheptanoids is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for this assessment.[15][16]

DiarylheptanoidIC50 (µg/mL)Reference
1,7-bis(4-hydroxyphenyl)-3,5-heptanediol30.1[4]
5-hydroxy-1,7-bis(4-hydroxyphenyl)-3-heptanone37.4[4]
1-(3'-methoxy-4'- hydroxyphenyl)-7-phenyl- 3-heptanone32.21 ± 0.42[4]
1-(3'-methoxy-4'- hydroxyphenyl)-7-(4"-hydroxyphenyl)- 3-heptanone21.64 ± 0.63[4]

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[5][15][17]

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol.[5] This solution should be protected from light.[5]

  • Sample Preparation: Prepare solutions of the diarylheptanoid compounds at various concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a defined volume of the diarylheptanoid solution with the DPPH working solution.[5]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a set time, typically 30 minutes.[1][5]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[5][16]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[16] The IC50 value is then determined from a plot of scavenging activity against compound concentration.

Neuroprotective Effects

Several diarylheptanoids have been investigated for their potential to protect neuronal cells from damage induced by oxidative stress or neurotoxins.

DiarylheptanoidCell LineStressorEffectReference
Juglanin C (1 )HT22GlutamateSignificant neuroprotection[18]
Juglanin A (2 )HT22GlutamateSignificant neuroprotection[18]

Experimental Protocol: H2O2-Induced Oxidative Stress in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a common in vitro model to study neuroprotective effects against oxidative stress, often induced by hydrogen peroxide (H2O2).[19][20][21]

  • Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, cells can be differentiated using agents like retinoic acid.

  • Pre-treatment: Pre-treat the cells with various concentrations of the diarylheptanoid for a specific duration (e.g., 24 hours).[21]

  • Induction of Oxidative Stress: Expose the cells to a cytotoxic concentration of H2O2 for a defined period (e.g., 24 hours).[21]

  • Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.[19][22] An increase in cell viability in the presence of the diarylheptanoid compared to H2O2 treatment alone indicates a neuroprotective effect.

Signaling Pathways

The diverse bioactivities of diarylheptanoids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for targeted drug development.

Anti-inflammatory Signaling: NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many anti-inflammatory diarylheptanoids are thought to exert their effects by inhibiting this pathway.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of Diarylheptanoids Diarylheptanoids Diarylheptanoids->IKK inhibit

Caption: Inhibition of the NF-κB signaling pathway by diarylheptanoids.

Anticancer Signaling: ATR/CHK1 Pathway

Some diarylheptanoids may exert their anticancer effects by interfering with the DNA damage response (DDR) pathway, such as the ATR-CHK1 signaling cascade, which is crucial for cell cycle arrest and DNA repair.

ATR_CHK1_Pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 CDC25 CDC25 CHK1->CDC25 phosphorylates (inhibits) CDK1 CDK1 CDC25->CDK1 Cell_Cycle_Arrest Cell Cycle Arrest CDC25->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis failure leads to Diarylheptanoids Diarylheptanoids Diarylheptanoids->ATR inhibit Diarylheptanoids->CHK1 inhibit

Caption: Diarylheptanoid-mediated inhibition of the ATR/CHK1 pathway.

Neuroprotective Signaling: AKT/mTOR Pathway

The AKT/mTOR signaling pathway is a key regulator of cell survival and proliferation. Activation of this pathway is a potential mechanism for the neuroprotective effects of some diarylheptanoids.

AKT_mTOR_Pathway Growth_Factors Neurotrophic/ Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 to AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inhibits Cell_Survival Cell Survival & Growth mTORC1->Cell_Survival promotes Diarylheptanoids Diarylheptanoids Diarylheptanoids->AKT activate

Caption: Activation of the AKT/mTOR pathway by diarylheptanoids.

Conclusion

This meta-analysis highlights the significant potential of diarylheptanoids as a source of novel therapeutic agents. The compiled data demonstrates their efficacy across a spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers to design and conduct further investigations into this promising class of natural compounds. Future studies should focus on structure-activity relationships, in vivo efficacy, and the elucidation of precise molecular mechanisms to facilitate the translation of these findings into clinical applications.

References

Safety Operating Guide

Proper Disposal of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), ensuring compliance with standard safety protocols.

Pre-Disposal Safety and Handling

Before beginning the disposal process, it is imperative to handle 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate with appropriate personal protective equipment (PPE). According to safety data sheets, this compound requires careful handling to avoid contact with skin, eyes, and inhalation.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: Use in a well-ventilated area or with a suitable respirator to avoid dust formation.[1]

  • Lab Coat: To protect from skin contact.

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in a manner that prevents environmental contamination and ensures the safety of laboratory personnel.

  • Containment of Spills: In the event of an accidental spill, prevent further leakage if it is safe to do so.[1] Do not allow the product to enter drains.[1]

  • Collection of Waste:

    • For solid waste, carefully sweep up the material and shovel it into a suitable, closed container for disposal.[1] Avoid actions that create dust.[1]

    • For solutions, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container.

  • Labeling Waste Containers: Clearly label the waste container with the chemical name: "this compound" and appropriate hazard symbols.

  • Storage Pending Disposal: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

Quantitative Data Summary

ParameterValue/Instruction
Recommended Storage Short term: 2-8°C; Long term: -20°C[1]
Spill Containment Prevent entry into drains.[1]
Waste Container Suitable, closed, and clearly labeled containers.[1]
Disposal Method Through a licensed hazardous waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe check_form Is the waste solid or liquid? ppe->check_form solid_waste Solid Waste: Sweep or shovel into a container. Avoid creating dust. check_form->solid_waste Solid liquid_waste Liquid Waste: Absorb with inert material. check_form->liquid_waste Liquid containerize Place in a suitable, sealed, and labeled waste container. solid_waste->containerize liquid_waste->containerize storage Store container in a designated secure area. containerize->storage professional_disposal Arrange for pickup by a licensed hazardous waste disposal company. storage->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.